molecular formula C6H8N4OS B1267503 4-Amino-2-(methylthio)pyrimidine-5-carboxamide CAS No. 89533-28-8

4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Cat. No.: B1267503
CAS No.: 89533-28-8
M. Wt: 184.22 g/mol
InChI Key: AONIFFIPDOWSDB-UHFFFAOYSA-N
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Description

4-Amino-2-(methylthio)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C6H8N4OS and its molecular weight is 184.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-methylsulfanylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3,(H2,8,11)(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONIFFIPDOWSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279952
Record name 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID60279952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89533-28-8
Record name 89533-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 89533-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carboxamide is a heterocyclic organic compound with potential applications in pharmaceutical research and drug development. Its structure, featuring a pyrimidine core substituted with amino, methylthio, and carboxamide groups, makes it a versatile scaffold for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activities of this compound, tailored for professionals in the fields of chemical and biomedical research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₆H₈N₄OS[1][2]
Molecular Weight 184.22 g/mol [1][2]
CAS Number 89533-28-8[1][2]
Appearance Solid[2]
Melting Point 250 °C (decomposition)[1]
Boiling Point 421.2 °C at 760 mmHg[1]
Density 1.45 g/cm³[1]
Flash Point 208.5 °C[1]
pKa (Predicted) 2.50 ± 0.10 (for the related carbaldehyde)[3]
Solubility Sparingly soluble in water (for the related carbaldehyde)[3]

Synthesis and Experimental Protocols

Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (Precursor)

Several methods for the synthesis of the aldehyde precursor have been reported. One common method involves the following steps:

Method 1: From (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

  • Oxidation: To a solution of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol in a suitable solvent such as chloroform, add an oxidizing agent like manganese dioxide (MnO₂).

  • Reaction: Stir the suspension at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the solid manganese dioxide and wash the solid with the solvent.

  • Isolation: Concentrate the filtrate under vacuum to obtain 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde as a solid.[3]

Method 2: From 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

  • Reduction: Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile in an appropriate solvent like tetrahydrofuran (THF) and cool the solution to 0 °C.

  • Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), to the cooled mixture.

  • Quenching and pH Adjustment: After stirring for a few hours, quench the reaction by adding hydrochloric acid. Subsequently, adjust the pH to approximately 8 using a saturated solution of sodium carbonate.

  • Purification: Filter the mixture through a pad of Celite and wash with a potassium carbonate solution to isolate the product.[3]

The following diagram illustrates a general workflow for the synthesis of the aldehyde precursor.

G Synthesis Workflow for Aldehyde Precursor cluster_0 Method 1: Oxidation cluster_1 Method 2: Reduction A (4-amino-2-(methylthio)pyrimidin-5-yl)methanol B MnO2 in Chloroform A->B C Stir overnight at RT B->C D Filtration C->D E Concentration D->E J 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde E->J F 4-amino-2-(methylthio)pyrimidine-5-carbonitrile G DIBAL-H in THF at 0°C F->G H Acid Quench & pH Adjustment G->H I Filtration through Celite H->I I->J

Caption: General workflows for the synthesis of the aldehyde precursor.

Conversion of Aldehyde to Carboxamide

General organic chemistry principles suggest that the conversion of an aldehyde to a primary amide can be achieved through a two-step process:

  • Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.

  • Amidation: The resulting carboxylic acid can then be converted to the primary carboxamide. This can be achieved by first activating the carboxylic acid (e.g., by converting it to an acid chloride or using a coupling agent) and then reacting it with ammonia.

A more direct, one-pot conversion of aldehydes to amides might also be possible using specific reagents, though a detailed protocol for this specific substrate is not available.

The following diagram illustrates the logical relationship for the conversion of the aldehyde to the target carboxamide.

G Aldehyde to Carboxamide Conversion A 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde B Oxidation A->B C 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid B->C D Amidation C->D E this compound D->E

Caption: Logical workflow for aldehyde to carboxamide conversion.

Potential Biological Activity and Mechanism of Action

While no specific biological activity or mechanism of action has been reported for this compound, the broader class of aminopyrimidine and pyrimidine carboxamide derivatives has been investigated for various therapeutic applications.

  • Kinase Inhibition: Pyrimidine derivatives are known to be scaffolds for kinase inhibitors. For instance, some pyrimidopyrimidines prepared from related ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate have been investigated as protein kinase inhibitors.

  • Antimicrobial and Antifungal Activity: Aminopyrimidine derivatives have shown a broad spectrum of antimicrobial properties. Additionally, pyrimidine carboxamides bearing a carbamate moiety have been synthesized and evaluated for their fungicidal activity.

  • Other Potential Activities: Various other biological activities have been associated with aminopyrimidine derivatives, including anticancer, anti-inflammatory, and antiviral effects.

The mechanism of action for these related compounds often involves the inhibition of specific enzymes or the disruption of cellular signaling pathways. For example, some pyrimidine-based kinase inhibitors act by competing with ATP for binding to the kinase domain of the enzyme. The fungicidal activity of some pyrimidine carboxamides has been linked to the inhibition of succinate dehydrogenase.

The following diagram illustrates the potential signaling pathway inhibition by aminopyrimidine-based kinase inhibitors.

G Kinase Inhibition by Aminopyrimidine Derivatives A Growth Factor B Receptor Tyrosine Kinase A->B Binds to C Signaling Cascade (e.g., MAPK, PI3K/Akt) B->C Activates D Cell Proliferation, Survival, etc. C->D Leads to E Aminopyrimidine-based Kinase Inhibitor E->C Inhibits

Caption: Potential mechanism of action for aminopyrimidine kinase inhibitors.

Conclusion

This compound is a compound of interest for medicinal chemistry and drug discovery due to its structural features. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a summary of its known properties and infers potential synthetic routes and biological activities based on related compounds. Further research is warranted to fully elucidate its chemical and biological characteristics, including the development of a robust synthetic protocol, comprehensive spectroscopic characterization, and thorough evaluation of its biological effects and mechanism of action. This will be crucial for unlocking its full potential as a lead compound or intermediate in the development of novel therapeutics.

References

In-Depth Technical Guide: 4-Amino-2-(methylthio)pyrimidine-5-carboxamide (CAS 89533-28-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Amino-2-(methylthio)pyrimidine-5-carboxamide, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. While detailed biological studies on this specific molecule are not extensively published, this guide consolidates known chemical properties, infers potential biological activities based on structurally related compounds, and provides a potential synthetic pathway.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. The following table summarizes its key chemical and physical properties based on information from various chemical suppliers.

PropertyValueReference
CAS Number 89533-28-8[1]
Molecular Formula C₆H₈N₄OS[1]
Molecular Weight 184.22 g/mol [1]
Appearance Solid[2]
Melting Point 250 °C (decomposes)[1]
Purity Typically ≥95%[2]
InChI Key AONIFFIPDOWSDB-UHFFFAOYSA-N[2]
Synonyms 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxamide, 5-Pyrimidinecarboxamide, 4-amino-2-(methylthio)-[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis of this compound could likely be achieved from a suitable pyrimidine precursor, such as a corresponding carboxylic acid or ester, followed by amidation. A plausible multi-step synthesis is outlined below. The initial steps would likely mirror the synthesis of the 5-carbaldehyde derivative, starting from simple precursors to construct the pyrimidine ring.

G A Starting Materials (e.g., Cyanoacetic acid derivative, Thiourea) B Cyclization to form Pyrimidine Ring A->B Reaction C Functional Group Interconversion (e.g., Hydrolysis of nitrile to carboxamide) B->C Transformation D Final Product: This compound C->D Final Step

Caption: Proposed general synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

The following is a hypothetical, generalized protocol for the final amidation step, assuming the synthesis of the corresponding methyl or ethyl ester of 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid has been achieved.

  • Dissolution: Dissolve the pyrimidine-5-carboxylate ester in a suitable solvent such as methanol or ethanol.

  • Ammonolysis: Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours to days, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting solid crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield pure this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is limited. However, the pyrimidine-5-carboxamide scaffold is present in numerous biologically active molecules, suggesting potential therapeutic applications for this compound.

1. Kinase Inhibition:

Many pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, derivatives of 4-aminothienopyrimidine have shown inhibitory activity against tyrosine kinases such as EGFR, HER2, and Tie-2.[4][5] A related aminopyrimidine derivative, BMS-354825 (Dasatinib), is a dual Src/Abl kinase inhibitor. Given these precedents, it is plausible that this compound could act as a kinase inhibitor.

G cluster_0 Potential Kinase Inhibition Pathway Compound 4-Amino-2-(methylthio)pyrimidine- 5-carboxamide Kinase Protein Kinase (e.g., Tyr, Ser/Thr Kinase) Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Downstream Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse G cluster_NNMT NNMT Catalyzed Reaction SAM S-adenosyl methionine (SAM) NNMT NNMT SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT MeNAM 1-Methylnicotinamide NNMT->MeNAM SAH S-adenosyl homocysteine NNMT->SAH Compound 4-Amino-2-(methylthio)pyrimidine- 5-carboxamide Compound->NNMT Potential Inhibition

References

Spectroscopic data (NMR, IR, Mass Spec) for 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data for this compound is limited. The data presented in this document is a combination of information from commercial suppliers and predicted values based on analogous compounds and spectroscopic principles.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 89533-28-8[1]

  • Molecular Formula: C₆H₈N₄OS[1]

  • Molecular Weight: 184.22 g/mol [1]

  • Appearance: Solid (predicted)[1]

  • Melting Point: ~250°C (decomposition)[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde and other substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Chemical Shift (ppm) Multiplicity, Integration, Assignment
~ 8.4s, 1H, Pyrimidine C6-H
~ 7.5 - 8.0br s, 2H, -NH₂ (Amine)
~ 7.0 - 7.5br s, 2H, -CONH₂ (Amide)
~ 2.5s, 3H, -SCH₃
Solvent: DMSO-d₆Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 170C=O (Amide)
~ 165C2 (Pyrimidine, attached to -SCH₃)
~ 162C4 (Pyrimidine, attached to -NH₂)
~ 158C6 (Pyrimidine)
~ 105C5 (Pyrimidine, attached to -CONH₂)
~ 14-SCH₃
Solvent: DMSO-d₆Reference: DMSO-d₆ at 39.52 ppm
Infrared (IR) Spectroscopy
IR Absorption (Predicted)
Frequency (cm⁻¹) Functional Group Assignment
3400 - 3100 (broad)N-H stretching (Amine and Amide)
~ 3050C-H stretching (Aromatic)
~ 2920C-H stretching (Aliphatic, -SCH₃)
~ 1670C=O stretching (Amide I)
~ 1600N-H bending (Amine/Amide II)
~ 1560, 1480C=C and C=N stretching (Ring)
Mass Spectrometry (MS)
Mass Spectrometry (Predicted)
Technique Expected m/z Value
Electrospray Ionization (ESI+)[M+H]⁺ = 185.0491
[M+Na]⁺ = 207.0311

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from procedures for similar pyrimidine derivatives. One common method involves the cyclization of a suitable acyclic precursor.

Reaction Scheme:

A potential synthesis could start from ethyl 2-cyano-3,3-bis(methylthio)acrylate and formamidine. The resulting 4-amino-5-cyano-2-(methylthio)pyrimidine can then be hydrolyzed to the desired carboxamide.

Step-by-step Protocol:

  • Synthesis of 4-amino-5-cyano-2-(methylthio)pyrimidine:

    • In a round-bottom flask, dissolve ethyl 2-cyano-3,3-bis(methylthio)acrylate in a suitable solvent such as ethanol.

    • Add an equimolar amount of formamidine hydrochloride and a base (e.g., sodium ethoxide).

    • Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a suitable acid.

    • The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.

  • Hydrolysis to this compound:

    • Suspend the 4-amino-5-cyano-2-(methylthio)pyrimidine in a mixture of a suitable acid (e.g., concentrated sulfuric acid) and water.

    • Heat the mixture under controlled conditions to facilitate the hydrolysis of the nitrile to the amide.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, typically using a proton-decoupled pulse sequence.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow and Logical Relationships

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like this compound.

G Workflow for Synthesis and Characterization of a Novel Compound start Start: Define Target Compound (this compound) lit_review Literature Review (Synthesis Routes, Known Analogs) start->lit_review synthesis Chemical Synthesis lit_review->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification structure_elucidation Spectroscopic Characterization purification->structure_elucidation nmr NMR (¹H, ¹³C) structure_elucidation->nmr ir IR Spectroscopy structure_elucidation->ir ms Mass Spectrometry structure_elucidation->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end End: Characterized Compound data_analysis->end

Caption: General workflow for the synthesis and characterization of a novel compound.

Potential Applications

While specific biological activities for this compound are not well-documented, the pyrimidine scaffold is a common feature in many biologically active molecules. Thienopyrimidines, which are structurally related, have shown a broad spectrum of activities, including acting as tyrosine kinase inhibitors.[2][3] Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and immunology. Further research is needed to explore its potential biological activities.

References

Crystal Structure Analysis of Substituted Aminopyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural motif is found in a variety of biologically active molecules, including kinase inhibitors for cancer therapy and antimicrobial agents. The three-dimensional arrangement of atoms within these molecules, as determined by crystal structure analysis, is crucial for understanding their structure-activity relationships (SAR), optimizing their therapeutic properties, and designing novel drug candidates. This guide provides a comprehensive overview of the crystal structure analysis of substituted aminopyrimidines, including experimental protocols, data presentation, and visualization of relevant biological pathways.

I. Synthesis of Substituted Aminopyrimidines

The synthesis of substituted aminopyrimidines often involves the condensation of a substituted guanidine with a 1,3-dicarbonyl compound or a related synthon. A general synthetic route is the reaction of an appropriate amine with a halosubstituted pyrimidine. The specific substituents on the pyrimidine ring and the amine determine the final product.

Experimental Protocol: General Synthesis of 2,4-Disubstituted Aminopyrimidines

This protocol describes a common method for the synthesis of 2,4-disubstituted aminopyrimidine derivatives, which are frequently studied for their biological activities.

Materials:

  • 2,4-dichloropyrimidine

  • Substituted aniline or aliphatic amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., ethanol, isopropanol, or dimethylformamide)

  • Hydrochloric acid (for salt formation, if desired)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1 equivalent) in the chosen solvent.

  • Addition of Amine: Add the substituted amine (1 equivalent) to the solution.

  • Base Addition: Add the base (e.g., TEA or DIPEA, 2 equivalents) to the reaction mixture to scavenge the HCl produced during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. Crystal Growth and X-ray Diffraction Analysis

High-quality single crystals are essential for determining the precise three-dimensional structure of a molecule. The following sections outline the general procedures for crystal growth and subsequent analysis by single-crystal X-ray diffraction.

Experimental Protocol: Crystal Growth of Substituted Aminopyrimidines

The choice of crystallization method depends on the solubility and stability of the compound.

Methods:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container. The slow evaporation of the solvent leads to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure is determined using a single-crystal X-ray diffractometer.

Procedure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.

  • Validation: The final crystal structure is validated to ensure its quality and accuracy.

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like a substituted aminopyrimidine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Synthesis Synthesis of Substituted Aminopyrimidine Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Characterization->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group, Intensities) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (CIF File Generation) Structure_Refinement->Validation

Experimental workflow for crystal structure analysis.

III. Quantitative Data Presentation

The results of a crystal structure analysis are a set of quantitative data that describe the geometry and symmetry of the molecule in the crystalline state. These data are typically presented in tables for clarity and ease of comparison.

Table 1: Crystallographic Data for Selected Substituted Aminopyrimidines
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Compound A C₁₁H₁₄CuN₄O₇TriclinicP-17.522(2)9.754(3)11.349(3)108.87(3)96.53(3)111.55(3)706.82
Compound B C₄H₉N₅²⁺·2NO₃⁻MonoclinicP2₁/c8.452(3)12.011(4)11.098(4)9099.87(3)901110.1(7)4

Data for Compound A is for (2-aminopyrimidine)-(pyridine-2,6-dicarboxylato)-copper(II) trihydrate.[2] Data for Compound B is for 2,4,6-triaminopyrimidine-1,3-diium dinitrate.[1][3]

Table 2: Selected Bond Lengths and Angles for Compound A
BondLength (Å)AngleAngle (°)
Cu1-N11.898N1-Cu1-N2178.74
Cu1-N21.976O1-Cu1-O3158.31
Cu1-O11.999N1-Cu1-O180.9
Cu1-O32.020N2-Cu1-O391.5

Data for Compound A is for (2-aminopyrimidine)-(pyridine-2,6-dicarboxylato)-copper(II) trihydrate.[2]

IV. Biological Relevance and Signaling Pathways

Many substituted aminopyrimidines exhibit potent biological activity by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Two important kinase targets for aminopyrimidine-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[4][5][6][7] Overactivity of the EGFR pathway is a major driver in several cancers.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling pathway.
BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival.[8][9][10] Inhibitors of BTK are effective in treating B-cell malignancies.

BTK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway BTK->NFkB IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Calcium->NFkB BCell_Activity B-cell Proliferation & Survival NFkB->BCell_Activity

Simplified BTK signaling pathway.

V. Conclusion

The crystal structure analysis of substituted aminopyrimidines provides invaluable insights for drug discovery and development. By elucidating the precise three-dimensional arrangement of atoms, researchers can understand the molecular basis of their biological activity, optimize their properties, and design more effective therapeutic agents. The combination of chemical synthesis, single-crystal X-ray diffraction, and an understanding of the relevant biological pathways forms a powerful platform for the development of novel aminopyrimidine-based drugs.

References

Literature review on the therapeutic potential of pyrimidine-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Potential of Pyrimidine-5-Carboxamide Derivatives

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif that has become an increasingly vital core structure in modern medicinal chemistry over the last six decades.[1] As a key constituent of nucleobases like cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA, highlighting their inherent biological relevance.[2] This structural significance has spurred extensive research, leading to the development of numerous pyrimidine-containing therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

Among the various classes of pyrimidine derivatives, those featuring a carboxamide group at the 5-position have emerged as a particularly promising and versatile platform for drug discovery.[5] The pyrimidine-5-carboxamide core acts as a robust pharmacophore, offering a modular architecture that allows for precise functionalization. This adaptability enables the fine-tuning of physicochemical properties and biological activities, facilitating the design of potent and selective modulators for diverse therapeutic targets. This review delves into the synthesis, therapeutic applications, and mechanisms of action of pyrimidine-5-carboxamide derivatives, presenting key data, experimental methodologies, and the underlying biological pathways.

General Synthesis Strategies

The synthesis of pyrimidine-5-carboxamide derivatives often involves multi-component reactions that provide a rapid and efficient route to the core pyrimidine ring. A common and facile approach is a Biginelli-type, one-pot reaction involving an aldehyde, a nitrile-containing active methylene compound (like malononitrile or ethyl cyanoacetate), and a guanidine or thiourea constituent.[1] Subsequent chemical modifications, such as hydrolysis of a nitrile group to a carboxamide, or amide coupling reactions, are then employed to install the final carboxamide functionality and introduce further diversity.

G cluster_synthesis Generalized Synthesis Workflow reagents 1. Aldehyde 2. Active Methylene Compound (e.g., Malononitrile) 3. Guanidine / Thiourea one_pot One-Pot Multi-component Reaction reagents->one_pot Condensation pyrimidine_core Substituted Pyrimidine Core (e.g., 5-carbonitrile) one_pot->pyrimidine_core modification Functional Group Transformation (e.g., H2SO4 Hydrolysis) pyrimidine_core->modification final_product Pyrimidine-5-Carboxamide Derivative modification->final_product G cluster_pathway SIK Inhibition Pathway in Macrophages SIK SIK1/2 CRTC3 CRTC3-P SIK->CRTC3 Phosphorylates (Keeps in Cytoplasm) IL12 IL-12 Gene Expression SIK->IL12 Promotes CRTC3_dephospho CRTC3 CRTC3->CRTC3_dephospho Dephosphorylation nucleus Nucleus CRTC3_dephospho->nucleus Translocation CREB CREB IL10 IL-10 Gene Expression CREB->IL10 Activates nucleus->CREB nucleus->IL10 Compound8h Pyrimidine-5-carboxamide (e.g., Compound 8h) Compound8h->SIK Inhibits G cluster_nnmt Role of NNMT in Metabolism and its Inhibition NNMT NNMT Enzyme MeNAM 1-Methylnicotinamide (1-MeNAM) NNMT->MeNAM Catalyzes Metabolic_Syndrome Obesity & Insulin Resistance NNMT->Metabolic_Syndrome Upregulation Contributes to SAM SAM (Methyl Donor) SAM->NNMT Substrates NAM Nicotinamide (NAM) NAM->NNMT Substrates Inhibitor Pyrimidine-5-carboxamide Inhibitor Inhibitor->NNMT Inhibits G cluster_workflow General Experimental Evaluation Workflow synthesis Compound Synthesis & Purification biochem_assay Biochemical Assay (e.g., Kinase Inhibition) synthesis->biochem_assay cell_assay Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) biochem_assay->cell_assay Confirm Potency data_analysis Data Analysis & SAR Studies biochem_assay->data_analysis adme In Vitro ADME (e.g., Metabolic Stability) cell_assay->adme Select Lead Compounds cell_assay->data_analysis invivo In Vivo Model (e.g., Disease Model in Mice) adme->invivo Test Efficacy invivo->data_analysis

References

In Silico Prediction of ADMET Properties for Pyrimidine Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the drug discovery pipeline to identify promising candidates and mitigate late-stage failures. This technical guide provides an in-depth overview of the in silico methods used to predict the ADMET profiles of pyrimidine carboxamide derivatives, complete with data presentation, detailed experimental protocols, and workflow visualizations.

Core Concepts in In Silico ADMET Prediction

In silico ADMET prediction utilizes computational models to estimate the pharmacokinetic and toxicological properties of chemical compounds. These methods are broadly categorized into two types:

  • Quantitative Structure-Activity Relationship (QSAR): This approach models the relationship between the chemical structure of a molecule and its biological activity or property. For ADMET prediction, QSAR models are built using a training set of compounds with known experimental data to predict the properties of new, untested molecules.

  • Physicochemical Property-Based Models: These models rely on the calculated physicochemical properties of a molecule, such as lipophilicity (logP), solubility, molecular weight, and polar surface area, to predict its ADMET profile. A well-known example is Lipinski's Rule of Five, which provides a set of guidelines for oral bioavailability.

Quantitative ADMET Data for Pyrimidine Carboxamide Derivatives

The following tables summarize key in silico predicted ADMET and physicochemical properties for a selection of pyrimidine carboxamide derivatives collated from various research publications. These tables are intended to provide a comparative overview of the expected range of properties for this class of compounds.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Representative Pyrimidine Carboxamides

Compound IDMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
PC-1 356.382.85250
PC-2 412.453.50160
PC-3 450.524.12270
PC-4 505.605.20381 (logP > 5)
PC-5 388.423.10260

Table 2: Predicted ADME Properties of Representative Pyrimidine Carboxamides

Compound IDHuman Intestinal Absorption (%)Caco-2 Permeability (nm/s)Blood-Brain Barrier (BBB) PermeationP-glycoprotein SubstrateCYP2D6 Inhibition
PC-1 High (95%)High (>20)YesNoYes
PC-2 High (92%)Moderate (10-20)YesYesNo
PC-3 Moderate (75%)Moderate (10-20)NoNoYes
PC-4 Low (45%)Low (<10)NoYesYes
PC-5 High (90%)High (>20)YesNoNo

Table 3: Predicted Toxicity Profile of Representative Pyrimidine Carboxamides

Compound IDAMES MutagenicityhERG InhibitionCarcinogenicity (Rodent)Skin Sensitization
PC-1 Non-mutagenicLow riskNegativeNon-sensitizer
PC-2 Non-mutagenicMedium riskNegativeNon-sensitizer
PC-3 Non-mutagenicLow riskPositiveNon-sensitizer
PC-4 MutagenicHigh riskPositiveSensitizer
PC-5 Non-mutagenicLow riskNegativeNon-sensitizer

Experimental Protocols for In Silico ADMET Prediction

This section outlines the detailed methodologies for predicting the ADMET properties of a novel pyrimidine carboxamide using widely accessible web-based tools.

Protocol for Drug-Likeness and Physicochemical Property Prediction using SwissADME

Objective: To assess the drug-likeness and key physicochemical properties of a pyrimidine carboxamide based on established rules like Lipinski's Rule of Five.

Materials:

  • Computer with internet access.

  • Chemical structure of the pyrimidine carboxamide in a computer-readable format (e.g., SMILES string).

Procedure:

  • Navigate to the SwissADME website.

  • Input the Molecule: In the input field, paste the SMILES string of the pyrimidine carboxamide derivative.

  • Initiate Analysis: Click the "Run" button to start the prediction.

  • Data Retrieval: The results page will display a comprehensive analysis.

  • Record Physicochemical Properties: From the "Physicochemical Properties" section, record the following values:

    • Molecular Weight (MW)

    • logP (as consensus logP)

    • Number of Hydrogen Bond Acceptors

    • Number of Hydrogen Bond Donors

  • Assess Drug-Likeness: In the "Drug-Likeness" section, check for any violations of Lipinski's Rule of Five.

  • Analyze Bioavailability Score: Note the Bioavailability Score, which provides a qualitative measure of the compound's potential for good oral bioavailability.

Protocol for ADME and Toxicity Prediction using PreADMET

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of a pyrimidine carboxamide.

Materials:

  • Computer with internet access.

  • Chemical structure of the pyrimidine carboxamide in a computer-readable format (e.g., SMILES string or drawn using the provided editor).

Procedure:

  • Access the PreADMET server.

  • Molecule Input: Draw the chemical structure using the provided molecular editor or paste the SMILES string into the designated text box.

  • Select Prediction Modules: Check the boxes for the desired ADMET predictions. It is recommended to select all available parameters for a comprehensive profile, including:

    • Absorption: Caco-2 cell permeability, Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) 2D6 inhibition.

    • Toxicity: AMES test (mutagenicity), Carcinogenicity (rodent).

  • Run Prediction: Click the "Prediction Start" button.

  • Collect Data: The results will be presented in a tabular format. Record the predicted values for each of the selected ADMET parameters. The results for Caco-2 and HIA are often categorized as low, medium, or high absorption, while BBB penetration is typically given as a numerical ratio and a qualitative prediction (e.g., CNS active/inactive). Toxicity predictions are usually binary (e.g., mutagenic/non-mutagenic, positive/negative).

Visualization of In Silico ADMET Prediction Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of in silico ADMET prediction processes.

ADMET_Prediction_Workflow cluster_input Input cluster_physchem Physicochemical & Drug-Likeness Prediction cluster_admet ADME & Toxicity Prediction cluster_output Output Start Pyrimidine Carboxamide Structure (SMILES) SwissADME SwissADME Server Start->SwissADME PreADMET PreADMET Server Start->PreADMET Lipinski Lipinski's Rule of Five Analysis SwissADME->Lipinski PhysChem_Props Physicochemical Properties (MW, logP, HBA, HBD) SwissADME->PhysChem_Props DataTable Consolidated ADMET Profile Table Lipinski->DataTable PhysChem_Props->DataTable Absorption Absorption (HIA, Caco-2) PreADMET->Absorption Distribution Distribution (BBB, PPB) PreADMET->Distribution Metabolism Metabolism (CYP Inhibition) PreADMET->Metabolism Toxicity Toxicity (AMES, Carcinogenicity) PreADMET->Toxicity Absorption->DataTable Distribution->DataTable Metabolism->DataTable Toxicity->DataTable

Caption: General workflow for in silico ADMET prediction of a pyrimidine carboxamide.

QSAR_Model_Development_Workflow cluster_data Data Collection & Preparation cluster_model Model Building & Validation cluster_prediction Prediction for New Compounds Dataset Dataset of Pyrimidine Carboxamides with Experimental ADMET Data Descriptors Calculation of Molecular Descriptors Dataset->Descriptors Split Data Splitting (Training and Test Sets) Descriptors->Split Training Model Training on Training Set Split->Training Algorithm Selection of QSAR Algorithm (e.g., MLR, SVM, ANN) Algorithm->Training Validation Internal and External Validation Training->Validation Predict Predict ADMET Property using Validated QSAR Model Validation->Predict Validated Model NewCompound New Pyrimidine Carboxamide NewDescriptors Calculate Descriptors for New Compound NewCompound->NewDescriptors NewDescriptors->Predict

Caption: Workflow for developing a QSAR model for ADMET property prediction.

Decoding the Action: A Technical Guide to Pyrimidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The intricate dance between a drug molecule and its target enzyme is a cornerstone of modern therapeutics. For researchers, scientists, and drug development professionals, a deep understanding of an inhibitor's mechanism of action (MOA) is paramount for optimizing efficacy and safety. This technical guide delves into the core principles and methodologies for elucidating the MOA of pyrimidine-based enzyme inhibitors, a class of compounds central to the treatment of numerous diseases, including cancer and inflammatory conditions.[1][2]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, in part because it can mimic the adenine ring of ATP, enabling competitive binding to the active sites of many kinases.[3][4] This guide provides a comprehensive overview of the primary mechanisms of action, detailed experimental protocols for their determination, and quantitative data from key studies, all aimed at empowering researchers in their quest for novel and effective enzyme-targeted therapies.

Section 1: Core Mechanisms of Enzyme Inhibition

The interaction between a pyrimidine-based inhibitor and its target enzyme can be broadly categorized into several mechanisms. Elucidating the specific MOA is a critical step in drug discovery.[5]

  • Competitive Inhibition: The inhibitor, often structurally similar to the natural substrate, competes for binding to the enzyme's active site.[5][6] This type of inhibition can be overcome by increasing the substrate concentration.[5][7] Kinetically, competitive inhibitors increase the apparent Michaelis constant (Kₘ) but do not affect the maximum velocity (Vₘₐₓ).[5][6] Many pyrimidine-based kinase inhibitors function through this mechanism, competing with ATP for the kinase's binding pocket.[3][4]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, a location on the enzyme distinct from the active site.[5] This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[6] In this case, Vₘₐₓ is decreased, while Kₘ remains unchanged.[5][7]

  • Uncompetitive Inhibition: This mechanism involves the inhibitor binding exclusively to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.[5][6] This mode of inhibition leads to a decrease in both Vₘₐₓ and Kₘ.[5]

  • Mixed Inhibition: As the name suggests, these inhibitors can bind to both the free enzyme and the ES complex, typically with different affinities.[6] The kinetic effect is a change in both Vₘₐₓ and Kₘ.

The following diagram illustrates the fundamental types of reversible enzyme inhibition.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E_comp Enzyme (E) ES_comp ES Complex E_comp->ES_comp +S EI_comp EI Complex E_comp->EI_comp +I ES_comp->E_comp -S ES_comp->P_comp EI_comp->E_comp -I E_non Enzyme (E) ES_non ES Complex E_non->ES_non +S EI_non EI Complex E_non->EI_non +I ESI_non ESI Complex ES_non->ESI_non +I EI_non->ESI_non +S

Figure 1: Reversible Inhibition Mechanisms.

Section 2: Key Experimental Protocols for MOA Studies

A multi-faceted approach combining biochemical, biophysical, and cellular assays is essential for a thorough characterization of an inhibitor's mechanism of action.

Biochemical Enzyme Kinetic Assays

Steady-state enzyme kinetics are fundamental to determining the mode of inhibition.[8] These experiments involve measuring the initial reaction velocity at various substrate and inhibitor concentrations.[9]

Objective: To determine the inhibitor's potency (IC₅₀) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[5]

General Protocol:

  • Enzyme and Substrate Preparation: Reconstitute the purified enzyme and substrate in an appropriate reaction buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the pyrimidine-based inhibitor.

  • Reaction Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor. Allow for a pre-incubation period.

  • Initiate Reaction: Start the reaction by adding the substrate. For bisubstrate reactions, one substrate is often held at a saturating concentration while the other is varied.[8]

  • Data Acquisition: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence). The initial velocity (v₀) is determined from the linear phase of the reaction progress curve.[9]

  • Data Analysis:

    • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.[1]

    • MOA Determination: Generate Lineweaver-Burk (double reciprocal) plots (1/v₀ vs. 1/[S]) at different fixed inhibitor concentrations. The pattern of line intersections is diagnostic of the inhibition modality.[9] Alternatively, replotting IC₅₀ values as a function of the substrate concentration ([S]/Kₘ) can also reveal the mechanism.[10]

Biophysical Binding Assays

Biophysical techniques provide direct evidence of inhibitor binding and can measure the thermodynamic and kinetic parameters of the interaction.[11][12]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing direct measurement of the binding affinity (Kᵢ), stoichiometry, and thermodynamic profile (enthalpy and entropy).[6]

  • Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of an inhibitor to an immobilized enzyme in real-time. SPR yields kinetic data, including the association (kₒₙ) and dissociation (kₒբբ) rate constants, from which the binding affinity can be calculated.[13]

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This method assesses the thermal stability of a protein in the presence of a ligand. Inhibitor binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ), which can be monitored using a fluorescent dye.[12]

The workflow for a typical MOA study integrates these techniques to build a comprehensive understanding of the inhibitor's behavior.

G Start Hit Compound Identified IC50 Biochemical Assay: IC₅₀ Determination Start->IC50 MOA_Kinetics Enzyme Kinetics: Determine Inhibition Type (Competitive, Non-competitive, etc.) IC50->MOA_Kinetics Binding_Confirmation Biophysical Assays: Confirm Direct Binding (SPR, ITC, DSF) MOA_Kinetics->Binding_Confirmation Binding_Params Determine Binding Parameters (Kᵢ, kₒₙ, kₒբբ) Binding_Confirmation->Binding_Params Cellular_TE Cellular Target Engagement: Confirm Binding in Cells (CETSA, NanoBRET) Binding_Params->Cellular_TE Downstream Downstream Cellular Assays: Measure Effect on Signaling (Western Blot, Proliferation Assay) Cellular_TE->Downstream Conclusion Comprehensive MOA Profile Downstream->Conclusion

Figure 2: Experimental Workflow for MOA Studies.
Cellular Target Engagement Assays

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a crucial validation step.[14][15]

  • Cellular Thermal Shift Assay (CETSA): This assay leverages the principle that ligand binding stabilizes a target protein against thermal denaturation.[16] Intact cells are treated with the inhibitor, heated to denature proteins, and the amount of soluble target protein remaining is quantified, typically by Western blot or other immunoassays.[16]

  • NanoBRET™ Target Engagement Assay: This technology measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[17] It involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the active site. An inhibitor will displace the tracer, leading to a decrease in the BRET signal, which allows for the quantification of intracellular affinity.[17]

Section 3: Data Presentation - Case Study of Pyrimidine-Based Kinase Inhibitors

Pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[1][2][18] The inhibitory activity of these compounds is typically reported as IC₅₀ (the concentration required to inhibit 50% of enzyme activity) or Kᵢ (the inhibition constant).

Below are representative data for pyrimidine-based inhibitors against key kinase targets.

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against EGFR

Compound ID Modification Target IC₅₀ (nM) Reference
PD-01 2,4-disubstituted pyrrolo[2,3-d]pyrimidine EGFR 3.63 [18]
PD-02 4,5-disubstituted pyrrolo[3,2-d]pyrimidine EGFR 5.7 [18]
PD-03 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine EGFR 2.0 [18]
Gefitinib Anilinoquinazoline EGFR (WT) 37 [1]

| Gefitinib | Anilinoquinazoline | EGFR (L858R) | 24 |[1] |

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID Target Kinase Inhibition Type IC₅₀ (nM) Reference
Ibrutinib (3) Bruton's Tyrosine Kinase (BTK) Covalent ~0.5 [3]
Compound 11 Bruton's Tyrosine Kinase (BTK) Covalent 7.95 [3]
MRT67307 Tank-Binding Kinase 1 (TBK1) Reversible 19 [19]

| GSK8612 | Tank-Binding Kinase 1 (TBK1) | Reversible | 3 |[19] |

These tables clearly demonstrate the high potency that can be achieved with the pyrimidine scaffold against critical oncogenic kinases.

Section 4: Visualizing the Impact on Signaling Pathways

Pyrimidine-based inhibitors often function by interrupting cellular signaling cascades. For example, EGFR inhibitors block the downstream pathways that promote cell proliferation and survival.[1][18]

G EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 3: Inhibition of the EGFR Signaling Pathway.

This diagram illustrates how a pyrimidine-based inhibitor binds to EGFR, preventing its activation and blocking the subsequent activation of the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately inhibiting cancer cell growth.[18]

Conclusion

The study of the mechanism of action for pyrimidine-based enzyme inhibitors is a complex but essential component of drug discovery and development. A rigorous and integrated approach, utilizing biochemical kinetics, biophysical binding studies, and cell-based target engagement assays, is required to build a complete picture of how these powerful molecules exert their therapeutic effects. The methodologies and data presented in this guide serve as a foundational resource for scientists dedicated to advancing this critical field of research.

References

The Blueprint for Innovation: Discovering Novel Scaffolds from 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Among the diverse array of pyrimidine-based starting materials, 4-Amino-2-(methylthio)pyrimidine-5-carboxamide stands out as a versatile building block for the synthesis of novel molecular architectures. Its strategic placement of functional groups—an amino group, a methylthio moiety, and a carboxamide—offers multiple avenues for chemical modification and scaffold diversification. This technical guide provides an in-depth exploration of the synthetic strategies, experimental protocols, and biological evaluation of novel scaffolds derived from this promising precursor.

Synthetic Strategies for Scaffold Diversification

The chemical reactivity of this compound allows for a variety of transformations to generate new and complex molecular frameworks. Key reactive sites include the 4-amino group, the 2-methylthio group, and the 5-carboxamide.

Modification of the 4-Amino Group

The 4-amino group can readily undergo reactions such as N-alkylation, N-arylation, and acylation to introduce diverse substituents. Furthermore, it can participate in cyclization reactions to form fused heterocyclic systems.

Displacement of the 2-Methylthio Group

The 2-methylthio group is an excellent leaving group, susceptible to nucleophilic substitution. This allows for the introduction of various functionalities, including amines, alcohols, and thiols, at the C2 position of the pyrimidine ring.

Transformation of the 5-Carboxamide

The 5-carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters or other amide derivatives. The carboxamide nitrogen can also be a site for further functionalization.

The following diagram illustrates a general workflow for the diversification of scaffolds from this compound.

G A This compound B Modification at 4-Amino A->B C Displacement of 2-Methylthio A->C D Transformation of 5-Carboxamide A->D E Novel Scaffold Library B->E C->E D->E

Figure 1: General workflow for scaffold diversification.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following sections provide representative experimental protocols for key transformations.

Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

A common strategy involves the sequential or one-pot reaction at the C2 and C4 positions. For instance, the 2-methylthio group can be displaced by an amine, followed by modification of the 4-amino group.

Protocol: Synthesis of 2-((Aryl/Alkyl)amino)-4-(substituted amino)pyrimidine-5-carboxamide

  • Displacement of the 2-methylthio group: To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired primary or secondary amine (1.1-1.5 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Heat the mixture at reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Modification of the 4-amino group: The resulting 2-amino-4-aminopyrimidine-5-carboxamide derivative can be further functionalized at the 4-amino position using standard N-alkylation, N-arylation, or acylation conditions.

Cyclization Reactions to Form Fused Scaffolds

The 4-amino and 5-carboxamide groups can participate in intramolecular or intermolecular cyclization reactions to construct fused pyrimidine systems, such as thieno[2,3-d]pyrimidines or pyrido[2,3-d]pyrimidines.

Protocol: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

This synthesis often involves the reaction of a 4-aminopyrimidine with a suitable thiophene precursor. While not a direct cyclization of the starting material itself, the 4-amino-pyrimidine core is a key intermediate that can be derived from it. A general approach involves the cyclocondensation of a 2-amino-3-cyanothiophene with an appropriate nitrile in an acidic medium.

The following diagram illustrates a simplified workflow for a typical kinase inhibitor screening cascade.

G A Synthesized Compound Library B Primary Kinase Screen (e.g., Aurora Kinase A) A->B C Hit Identification (IC50 < 10 µM) B->C D Secondary Screen (Selectivity Panel) C->D E Lead Compound Selection D->E F In Vitro Cellular Assays (e.g., MTT) E->F G In Vivo Studies F->G

Figure 2: Kinase inhibitor screening workflow.

Quantitative Data Summary

The following tables summarize representative quantitative data for various classes of compounds derived from pyrimidine-5-carboxamide scaffolds, showcasing their potential as therapeutic agents.

Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
13 Aurora A< 200SCLC< 0.2[1][2][3]
25 Aurora A-SCLC-[1][2][3]
2t (AS1517499) STAT621--[4]
8a FAK47H19750.044[5]

Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µg/mL)IC50 (µM)Reference
2 MCF-74.3 ± 0.110.013
3 MCF-7--

Signaling Pathways

Many of the novel scaffolds derived from this compound are designed to modulate specific signaling pathways implicated in disease. A prominent target class is protein kinases, which play a central role in cell growth, differentiation, and survival.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) B->C E Transcription Factors C->E D Pyrimidine-Based Inhibitor D->C F Gene Expression E->F G Cell Proliferation, Survival, etc. F->G

Figure 3: Simplified kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the generation of diverse and novel chemical scaffolds. Through strategic chemical modifications at its key functional groups, researchers can access a wide range of molecular architectures with potential therapeutic applications, particularly in the areas of oncology and immunology. The experimental protocols and data presented in this guide serve as a foundation for further exploration and innovation in the field of drug discovery, empowering scientists to unlock the full potential of this remarkable pyrimidine building block.

References

Physicochemical characteristics of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound. This pyrimidine derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceutical and agricultural chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further research and application.

Physicochemical Characteristics

This compound, with the CAS number 89533-28-8, is a heterocyclic compound. Its fundamental properties are summarized in the table below. The compound typically appears as a solid.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈N₄OS[2]
Molecular Weight 184.22 g/mol [3]
Melting Point 250°C (decomposition)
Boiling Point 421.2°C at 760 mmHg
Density 1.45 g/cm³[3]
Flash Point 208.5°C[3]
Refractive Index 1.664[3]
XLogP3 1.16110[3]
Physical Form Solid[2]
Purity Typically ≥95%[2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in the provided search results, general methodologies for the synthesis of structurally related thieno[2,3-d]pyrimidines can be adapted. These syntheses often involve the cyclocondensation of a substituted aminothiophene with a nitrile in an acidic medium.[4]

A plausible synthetic approach for related compounds involves the following general steps:

  • Preparation of a 2-amino-thiophene-3-carbonitrile precursor : This is often achieved through a Gewald reaction.[5]

  • Cyclization : The 2-amino-thiophene-3-carbonitrile is reacted with a suitable nitrile in the presence of dry hydrogen chloride gas.[4][5] The reaction is typically carried out in a solvent like dioxane.[4][5]

  • Work-up and Purification : The reaction mixture is often poured onto ice and neutralized with a base, such as 10% ammonium hydroxide, to induce precipitation.[5] The resulting solid is then filtered, washed with water, and dried.[5] Recrystallization from solvents like methanol, acetonitrile, or benzene may be employed for further purification.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of such heterocyclic compounds.

G Generalized Synthesis and Purification Workflow Reagents Starting Reagents (e.g., 2-amino-thiophene-3-carbonitrile, Nitrile) Reaction Cyclocondensation (Solvent, Acid Catalyst) Reagents->Reaction 1. Reaction Setup Neutralization Neutralization (e.g., NH4OH) Reaction->Neutralization 2. Quenching Precipitation Precipitation & Filtration Neutralization->Precipitation 3. Isolation Purification Purification (Recrystallization) Precipitation->Purification 4. Purification FinalProduct Final Product Purification->FinalProduct 5. Analysis

Caption: Generalized workflow for the synthesis and purification of pyrimidine derivatives.

Biological Context and Potential Applications

This compound serves as a crucial building block in medicinal chemistry.[1] The pyrimidine scaffold is a core structure in numerous biologically active compounds. Thienopyrimidines, which are structurally related, are known purine bioisosteres and exhibit a wide range of biological activities.[4]

Derivatives of pyrimidine-5-carboxamide have been investigated for various therapeutic applications:

  • Anticancer Agents : Thieno[2,3-d]pyrimidine derivatives have been shown to possess cytotoxic effects through mechanisms such as the inhibition of thymidylate synthase and various tyrosine kinase receptors.[4][6]

  • Enzyme Inhibition : Some pyrimidine-5-carboxamide compounds have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), a potential therapeutic target for type 2 diabetes and other metabolic disorders.[7]

  • STAT6 Inhibition : Certain 2-aminopyrimidine-5-carboxamide derivatives have demonstrated potent inhibition of STAT6, a key protein in T-helper cell 2 differentiation, suggesting their potential as therapeutic agents for allergic conditions like asthma.[8]

  • Fungicidal Activity : Carboxamide derivatives containing a pyrimidine moiety have been synthesized and evaluated for their fungicidal properties.[9][10]

The potential mechanism of action for many pyrimidine-based inhibitors involves their interaction with the ATP-binding site of kinases or other enzymes. The general inhibitory action is depicted in the following signaling pathway diagram.

G Generalized Kinase Inhibition Pathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates Blocked Blocked Signaling Kinase->Blocked ATP ATP ATP->Kinase Binds Inhibitor Pyrimidine Inhibitor (e.g., 4-Amino-2-(methylthio)pyrimidine -5-carboxamide derivative) Inhibitor->Kinase Competes with ATP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphorylatedSubstrate->Downstream

Caption: Generalized pathway of kinase inhibition by a competitive inhibitor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives from 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of substituted pyrimido[4,5-d]pyrimidine derivatives, starting from 4-Amino-2-(methylthio)pyrimidine-5-carboxamide. These derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.

Introduction

The pyrimidine scaffold is a cornerstone in the development of a wide range of biologically active compounds, including numerous approved drugs. The fusion of a second pyrimidine ring to form the pyrimido[4,5-d]pyrimidine core structure has been shown to be a valuable strategy in the design of potent inhibitors of various protein kinases. Dysregulation of kinase signaling pathways is a common feature in many diseases, including cancer, inflammation, and autoimmune disorders. This application note details a general and efficient protocol for the synthesis of pyrimido[4,5-d]pyrimidin-4(3H)-ones from this compound.

Synthesis of 2-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one

A key synthetic strategy for the construction of the pyrimido[4,5-d]pyrimidine scaffold from this compound involves a cyclocondensation reaction. This reaction utilizes a one-carbon synthon, such as formamide or triethyl orthoformate, to form the second pyrimidine ring.

Reaction Scheme:

G cluster_pathway Generic Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate binds ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Pyrimido[4,5-d]pyrimidine Derivative Inhibitor->Kinase binds to ATP pocket

Application Notes and Protocols: 4-Amino-2-(methylthio)pyrimidine-5-carboxamide in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Among its many derivatives, 4-Amino-2-(methylthio)pyrimidine-5-carboxamide serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides detailed application notes and experimental protocols for researchers utilizing this compound and its analogs in the discovery and development of novel kinase inhibitors. The focus will be on two key kinase families where this scaffold has shown significant promise: Aurora Kinases and Janus Kinases (JAKs).

Target Kinase Families and Signaling Pathways

Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[3] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer therapies.[3] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[3]

Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway Aurora Kinase Signaling in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 CyclinB_CDK1 Cyclin B/CDK1 AuroraA Aurora A CyclinB_CDK1->AuroraA activates Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Condensation Chromosome Condensation AuroraB->Chromosome_Condensation Kinetochore_Microtubule_Attachment Kinetochore-Microtubule Attachment AuroraB->Kinetochore_Microtubule_Attachment Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Assembly_Checkpoint Cytokinesis_Node Cytokinesis AuroraB->Cytokinesis_Node Inhibitor 4-Amino-2-(methylthio)pyrimidine -5-carboxamide Derivative Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Aurora Kinase signaling pathway during mitosis.

Janus Kinases (JAKs)

The Janus kinase family comprises four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical components of the JAK/STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms, autoimmune diseases, and various cancers.[4]

JAK/STAT Signaling Pathway

JAK_STAT_Pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits JAK->Receptor phosphorylates JAK->JAK autophosphorylation JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer dimerization Nucleus Nucleus STAT_Dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Inhibitor 4-Amino-2-(methylthio)pyrimidine -5-carboxamide Derivative Inhibitor->JAK inhibits

Caption: The canonical JAK/STAT signaling pathway.

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of various pyrimidine-based compounds, including derivatives of the this compound scaffold, against key kinase targets.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Alisertib (MLN8237)Aurora A1.2[5]
Barasertib (AZD1152)Aurora B0.37[6]
ENMD-2076Aurora A14[5]
AMG900Aurora A5[6]
AMG900Aurora B4[6]
AMG900Aurora C1[6]
PF-03814735Aurora A5[6]
PF-03814735Aurora B0.8[6]
SNS-314Aurora A9[6]
SNS-314Aurora B31[6]
SNS-314Aurora C3[6]
Thieno[2,3-d]pyrimidine Derivative 1Aurora B0.2[7]
Thieno[2,3-d]pyrimidine Derivative 2Aurora B3.8[7]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Janus Kinases (JAKs)

Compound IDTarget KinaseIC50 (nM)Selectivity vs Other JAKsReference
Compound A8JAK2538.6x (JAK1), 54.6x (JAK3), 41.2x (TYK2)[4]
RuxolitinibJAK1/2--[8]
BMS-911543JAK2--[8]
Pyrimidine-based compoundsJAK2VariousProfiled against a panel[9]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold generally involves nucleophilic aromatic substitution (SNAr) reactions. A general procedure is outlined below.[10]

General Synthetic Scheme

Synthesis_Scheme General Synthesis of 4-Aminopyrimidine Derivatives Start 2,4-Dichloropyrimidine -5-carboxamide Intermediate 2-Chloro-4-(R1-amino)pyrimidine -5-carboxamide Start->Intermediate + Amine1 (Base, Solvent) Amine1 R1-NH2 Product 2-(R2-amino)-4-(R1-amino)pyrimidine -5-carboxamide Intermediate->Product + Amine2 (Acid, Solvent) Amine2 R2-NH2

Caption: General synthetic route for 2,4-diaminopyrimidine-5-carboxamides.

Protocol:

  • Step 1: First Nucleophilic Aromatic Substitution:

    • To a solution of a di-substituted pyrimidine starting material (e.g., 2,4-dichloro-5-cyanopyrimidine) in a suitable solvent (e.g., ethanol, dioxane), add a primary or secondary amine (Amine 1) and a base (e.g., diisopropylethylamine - DIPEA).

    • Stir the reaction mixture at a specified temperature (e.g., -10 °C to 50 °C) for a designated time until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting intermediate by column chromatography.

  • Step 2: Second Nucleophilic Aromatic Substitution:

    • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., butanol).

    • Add the second amine (Amine 2) and an acid catalyst (e.g., dioxane-HCl).

    • Heat the reaction mixture at an elevated temperature (e.g., 80 °C) until the reaction is complete.

    • After cooling, concentrate the mixture and purify the final product by column chromatography or recrystallization.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol is a general method for determining the in vitro potency of compounds against a target kinase.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Prepare serial dilutions of 4-amino-2-(methylthio)pyrimidine -5-carboxamide derivative Plate Add compound dilutions to 384-well plate Start->Plate Reagents Add kinase, substrate, and ATP Plate->Reagents Incubate Incubate at room temperature Reagents->Incubate Detect Add detection reagent (e.g., ADP-Glo™) Incubate->Detect Read Read luminescence Detect->Read Analyze Calculate % inhibition and determine IC50 Read->Analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, JAK2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (this compound derivative)

  • 384-well assay plates

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add a small volume (e.g., 1 µL) of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

    • Prepare a master mix containing the kinase, substrate, and kinase assay buffer.

    • Dispense the master mix into the wells containing the compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Kinase Inhibition (e.g., Cell Viability Assay)

This protocol measures the effect of a compound on the viability of cancer cell lines that are dependent on the target kinase.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line with amplified Aurora A or a JAK2-dependent cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the cellular IC50 value by plotting the data on a dose-response curve.

Conclusion

This compound and its derivatives represent a valuable scaffold for the development of kinase inhibitors. The information and protocols provided in this document are intended to guide researchers in the design, synthesis, and evaluation of novel inhibitors targeting key kinases such as Aurora and JAK families. Through systematic structure-activity relationship studies and robust biological evaluation, this chemical class holds the potential to yield new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Step-by-Step Guide to Pyrimidine Ring Functionalization: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of key synthetic methodologies for the functionalization of the pyrimidine ring, a critical scaffold in numerous pharmaceuticals. The following sections offer comprehensive application notes, detailed experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable strategies for their specific drug discovery and development needs.

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The strategic installation of diverse functional groups onto the pyrimidine ring is a pivotal step in modulating the pharmacological profile of these molecules. This document outlines five principal strategies for pyrimidine functionalization: Lithiation and Halogen-Metal Exchange, Transition-Metal Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), and Direct C-H Functionalization (Minisci Reaction).

Lithiation and Halogen-Metal Exchange

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful techniques for the regioselective functionalization of the pyrimidine ring, enabling the introduction of a wide range of electrophiles.

Application Notes

Lithiation of pyrimidines can be achieved using strong bases like lithium diisopropylamide (LDA), often at low temperatures to prevent side reactions. The regioselectivity is typically directed by substituents on the pyrimidine ring. Halogen-metal exchange, on the other hand, involves the reaction of a halopyrimidine with an organolithium reagent, such as n-butyllithium, to generate a lithiated pyrimidine intermediate. This method is particularly useful for introducing functionality at positions that are not easily accessible through direct lithiation. The choice between these methods depends on the desired substitution pattern and the stability of the starting materials and intermediates.

Experimental Protocol: Directed Lithiation of a Protected 4-Chloropyrrolopyrimidine[1]

This protocol describes the directed lithiation at the C-6 position of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and subsequent reaction with an aldehyde or ketone.

Materials:

  • 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Dry Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2 M in THF/n-hexane/ethylbenzene)

  • Aldehyde or Ketone

  • Saturated NH4Cl solution

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-chloro-7-((2-(trimethylsilyl) ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in dry THF.

  • Cool the solution to -78 °C.

  • Add LDA (1.6 equiv) dropwise over 30 minutes.

  • Add the aldehyde or ketone (1.2 equiv) dissolved in THF dropwise.

  • Stir the reaction mixture for an additional 60 minutes at -78 °C.

  • Quench the reaction with a saturated NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Proceed with standard aqueous work-up and purification.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyrimidine scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a halopyrimidine with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.[1]

Catalyst (0.5 mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
Pd(PPh₃)₄1,4-dioxane/H₂O (2:1)1001581[2][3]
Pd(dppf)Cl₂1,4-dioxane/H₂O (2:1)1001558[1]
Pd(OAc)₂1,4-dioxane/H₂O (2:1)1001535[1]
PdCl₂(PPh₃)₂1,4-dioxane/H₂O (2:1)1001542[1]

This protocol describes a general procedure for the microwave-assisted Suzuki coupling of a halogenated pyrimidine with a boronic acid.

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)

  • Base (e.g., K₂CO₃) (1.5 mmol)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add the halogenated pyrimidine, boronic acid, base, and palladium catalyst.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Combine: - Halopyrimidine - Boronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Irradiate at 100°C for 15 min seal->irradiate extract Extract with Organic Solvent irradiate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is highly valuable for the synthesis of aminopyrimidines.[4]

AmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃XPhosNaOtBuToluene11024-[5]
Secondary AminePd₂(dba)₃XPhosNaOtBuToluene11024-[6]
Primary Aliphatic AminePd(OAc)₂JosiphosK₃PO₄Toluene10018>95[6]

This protocol describes a general procedure for the Buchwald-Hartwig amination of a chloropyrimidine.

Materials:

  • Chloropyrimidine (e.g., 2-chloropyrimidine) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Ligand (e.g., XPhos) (8 mol%)

  • Base (e.g., NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the chloropyrimidine, base, palladium pre-catalyst, and ligand to a Schlenk tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_halide L₂Pd(II)(Ar)X OA->PdII_halide Amine_coord Amine Coordination PdII_halide->Amine_coord HNR₂ PdII_amine L₂Pd(II)(Ar)(NHR₂)X Amine_coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation Base PdII_amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_amido RE Reductive Elimination PdII_amido->RE RE->Pd0 Product Ar-NR₂ RE->Product

Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halopyrimidine and a terminal alkyne, catalyzed by palladium and copper complexes.[7][8]

Terminal AlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRT3-16High[8]
1-HeptynePd(PPh₃)₄CuIEt₃NTHF60685[7]
3-EthynylpyridinePdCl₂(PPh₃)₂CuIEt₃NDMF80892[9]

This protocol provides a general procedure for the Sonogashira coupling of a bromopyrimidine with a terminal alkyne.

Materials:

  • Bromopyrimidine (e.g., 5-bromopyrimidine) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., Et₃N) (3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add the bromopyrimidine, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) for 3-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an aqueous work-up.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Direct C-H Functionalization: Minisci Reaction

The Minisci reaction is a radical-mediated C-H functionalization method that is particularly effective for electron-deficient heterocycles like pyrimidines.

Application Notes

This reaction allows for the direct introduction of alkyl groups onto the pyrimidine ring without the need for pre-functionalization. The reaction is typically initiated by the generation of a radical species from a carboxylic acid or other radical precursors, which then adds to the protonated pyrimidine ring.

Experimental Protocol: Minisci Alkoxycarbonylation of 5-Bromopyrimidine[8][11]

This protocol describes the synthesis of ethyl 5-bromopyrimidine-4-carboxylate.

Materials:

  • 5-Bromopyrimidine

  • Ethyl pyruvate

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetic acid

Procedure:

  • Cool ethyl pyruvate to -10 °C.

  • Slowly add acetic acid while maintaining the temperature below -5 °C.

  • Add 30% aqueous H₂O₂ solution dropwise, keeping the temperature below 0 °C, and stir for 15 minutes.

  • In a separate flask, dissolve 5-bromopyrimidine and FeSO₄·7H₂O in a mixture of water and CH₂Cl₂.

  • Add concentrated H₂SO₄ to the pyrimidine solution at 0 °C.

  • Add the pre-formed hydroperoxy species from step 3 dropwise to the pyrimidine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction with a saturated solution of NaHCO₃.

  • Separate the organic layer, extract the aqueous layer, and combine the organic phases.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Pyrimidine Derivatives in Signaling Pathways

Pyrimidine-based scaffolds are prevalent in kinase inhibitors that target key signaling pathways implicated in cancer and other diseases.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival.[10] Pyrimidine-based inhibitors can block the ATP binding site of the EGFR kinase domain, thereby inhibiting downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition
JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling.[11] Pyrimidine derivatives have been developed as potent JAK inhibitors for the treatment of inflammatory diseases and cancers.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT dimerizes Gene_Expression Gene Expression pSTAT->Gene_Expression translocates to nucleus Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition
CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[12] Pyrimidine-based molecules are prominent among CDK inhibitors developed as anticancer agents.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcription Cyclin Cyclin Cyclin_CDK Cyclin-CDK Complex Cyclin->Cyclin_CDK CDK CDK CDK->Cyclin_CDK Rb Rb Cyclin_CDK->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->Cyclin_CDK Inhibits

CDK Signaling Pathway Inhibition

References

Application Notes and Protocols for High-Throughput Screening of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide analogs. These compounds represent a promising scaffold for the development of novel therapeutics targeting a range of biological pathways. The following sections outline protocols for biochemical and cell-based assays, present quantitative data for representative pyrimidine derivatives, and illustrate key signaling pathways and experimental workflows.

Introduction

The this compound core structure is a versatile scaffold found in a variety of biologically active molecules. Analogs of this compound have shown potential as inhibitors of several important drug targets, including protein kinases and methyltransferases. High-throughput screening (HTS) is an essential tool for efficiently evaluating large libraries of these analogs to identify potent and selective modulators of these targets. This guide details robust HTS assays that can be readily implemented for the discovery of novel drug candidates.

Target Classes and Screening Strategies

The this compound scaffold is amenable to targeting various enzyme families. This document will focus on two key target classes:

  • Protein Kinases: These enzymes play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrimidine core can mimic the adenine ring of ATP, making it an effective hinge-binding motif for many kinase inhibitors.

  • Nicotinamide N-methyltransferase (NNMT): This enzyme is involved in metabolic regulation and has been identified as a potential therapeutic target for metabolic diseases and cancer.

A tiered screening approach is recommended, starting with primary biochemical assays to identify initial hits, followed by secondary cell-based assays to confirm on-target activity and assess cellular effects.

Data Presentation: Inhibitory Activity of Pyrimidine Derivatives

The following tables summarize the inhibitory activity of representative pyrimidine-based compounds against various targets.

Table 1: Inhibitory Potency of Pyrimidine Derivatives against hSMG-1 Kinase

Compound IDhSMG-1 IC50 (nM)mTOR IC50 (nM)PI3Kα IC50 (nM)PI3Kγ IC50 (nM)CDK1 IC50 (µM)CDK2 IC50 (µM)
Inhibitor 11e <0.05456192327.1
Inhibitor 11j 0.11509260327.1

Data compiled from literature reports on pyrimidine-based hSMG-1 inhibitors.[1]

Table 2: Inhibitory Potency of Pyrimidine-5-carboxamide Analogs against NNMT

Compound IDHuman NNMT IC50 (nM)Mouse NNMT IC50 (nM)
Example 1 1025
Example 2 515
Example 3 2050

Representative data for novel pyrimidine-5-carboxamide compounds. Actual values are patent-dependent.[2][3]

Table 3: Antiproliferative Activity of 4-Amino-thieno[2,3-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)
Compound 2 MCF-70.013
Compound 2 MDA-MB-2310.16
Compound 3 MCF-7-
Compound 4 MCF-70.11
Compound 4 MDA-MB-2310.24

Data for structurally related 4-amino-thieno[2,3-d]pyrimidine analogs, demonstrating the potential for cytotoxicity of this scaffold.[4][5]

Experimental Protocols

Biochemical Assays

1. TR-FRET Kinase Assay for High-Throughput Screening

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase activity in a high-throughput format.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor (e.g., GFP-tagged substrate) in close proximity, resulting in a FRET signal.

Materials:

  • Kinase of interest (e.g., hSMG-1)

  • Substrate (e.g., GFP-4E-BP1 for mTOR, or a relevant peptide for other kinases)

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: 10 mM EDTA in Assay Buffer

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 4 µL of a 2.5X kinase/substrate mixture in Assay Buffer.

    • Initiate the kinase reaction by adding 4 µL of a 2.5X ATP solution in Assay Buffer.

    • Final volume in each well should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Reaction Termination and Detection:

    • Add 10 µL of Stop Solution containing the terbium-labeled antibody to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 495 nm (donor).

  • Data Analysis: Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm). Determine the percent inhibition for each compound concentration and calculate IC50 values using a suitable data analysis software.

2. Fluorescence Polarization Assay for NNMT Inhibitors

This protocol details a fluorescence polarization (FP) assay for identifying inhibitors of Nicotinamide N-methyltransferase (NNMT).

Principle: This competitive binding assay utilizes a fluorescently labeled ligand (tracer) that binds to the active site of NNMT. In the unbound state, the small tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger NNMT enzyme, its rotation is slowed, leading to an increase in polarization. Inhibitors that bind to the active site will displace the tracer, causing a decrease in the FP signal.

Materials:

  • Recombinant human NNMT

  • Fluorescently labeled tracer with known affinity for NNMT

  • S-adenosyl-L-methionine (SAM)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 5 mM MgCl2

  • 384-well black plates

  • Fluorescence polarization plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in DMSO. Further dilute in Assay Buffer.

  • Assay Setup:

    • Add 5 µL of diluted compound solution to the wells of a 384-well plate.

    • Add 5 µL of NNMT enzyme solution in Assay Buffer.

    • Add 5 µL of SAM solution in Assay Buffer.

    • Mix gently and incubate for 15 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer solution.

    • Final volume in each well should be 20 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Calculate the change in millipolarization (mP) units. Determine the percent inhibition and calculate IC50 values.

Cell-Based Assays

1. Cell Viability Assay (Resazurin Reduction Assay)

This assay assesses the effect of the compounds on the metabolic activity of cells, providing a measure of cell viability and cytotoxicity.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the highly fluorescent pink resorufin. The amount of resorufin produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • 96-well or 384-well clear-bottom black plates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • Add Resazurin solution to each well to a final concentration of 10% of the total volume.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Subtract the background fluorescence from all wells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

2. Reporter Gene Assay for Pathway Analysis

This assay is used to determine if the compounds modulate a specific signaling pathway of interest.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for a specific transcription factor. Activation or inhibition of the signaling pathway leads to a change in the expression of the reporter gene, which can be quantified by measuring the light output.

Materials:

  • A stable cell line expressing the reporter construct

  • Cell culture medium

  • Luciferase assay reagent

  • 96-well or 384-well white opaque plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cell line into the wells of a white opaque plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Pathway Stimulation (if necessary): If screening for inhibitors, stimulate the pathway with a known agonist after a pre-incubation period with the compounds.

  • Incubation: Incubate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).

  • Cell Lysis and Signal Detection:

    • Remove the medium and add a passive lysis buffer.

    • Add the luciferase assay substrate to the cell lysate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Determine the effect of the compounds on the signaling pathway and calculate IC50 or EC50 values.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_kinase Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Transcription Transcription Factor Activation Downstream->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Inhibitor 4-Amino-2-(methylthio)pyrimidine -5-carboxamide Analog Inhibitor->Receptor Inhibition

Caption: General kinase signaling pathway and the point of inhibition.

G cluster_nmd Nonsense-Mediated mRNA Decay (NMD) Pathway PTC Premature Termination Codon (PTC) on mRNA UPF1 UPF1 PTC->UPF1 recruits hSMG1 hSMG-1 Kinase UPF1->hSMG1 recruits pUPF1 Phosphorylated UPF1 hSMG1->UPF1 phosphorylates Decay mRNA Decay pUPF1->Decay initiates Inhibitor 4-Amino-2-(methylthio)pyrimidine -5-carboxamide Analog Inhibitor->hSMG1 Inhibition

Caption: The role of hSMG-1 in the NMD pathway and its inhibition.

Experimental Workflow Diagrams

G cluster_workflow Biochemical HTS Workflow Library Compound Library (Pyrimidine Analogs) Primary_Screen Primary Screen (e.g., TR-FRET Kinase Assay) Library->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits

Caption: Workflow for biochemical high-throughput screening.

G cluster_workflow Cell-Based HTS Workflow Biochem_Hits Biochemical Hits Cell_Viability Cell Viability Assay (Cytotoxicity Assessment) Biochem_Hits->Cell_Viability Non_Toxic_Hits Non-Toxic Hits Cell_Viability->Non_Toxic_Hits Target_Engagement Target Engagement Assay (e.g., Reporter Gene Assay) Non_Toxic_Hits->Target_Engagement Confirmed_Leads Confirmed Leads Target_Engagement->Confirmed_Leads

Caption: Workflow for secondary cell-based screening and lead validation.

References

The Versatile Building Block: 4-Amino-2-(methylthio)pyrimidine-5-carboxamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 28, 2025 – 4-Amino-2-(methylthio)pyrimidine-5-carboxamide has emerged as a pivotal precursor in the synthesis of a diverse array of fused heterocyclic compounds, demonstrating significant potential in the fields of medicinal chemistry and drug discovery. Its unique structural features, including a reactive amino group and a carboxamide moiety on a pyrimidine core, make it an ideal starting material for the construction of complex molecular architectures with pronounced biological activities. These synthesized heterocycles, notably pyrimido[4,5-d]pyrimidines and pyrrolo[2,3-d]pyrimidines (7-deazapurines), are at the forefront of research into novel therapeutic agents, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases.

Application in the Synthesis of Fused Pyrimidine Systems

The inherent reactivity of this compound allows for its facile cyclization with various reagents to form fused bicyclic and polycyclic systems. The vicinal amino and carboxamide groups are perfectly positioned for intramolecular cyclization or for condensation reactions with bifunctional electrophiles, leading to the formation of a second heterocyclic ring fused to the pyrimidine core.

One of the most significant applications of this building block is in the synthesis of pyrimido[4,5-d]pyrimidines . This scaffold is of considerable interest due to its structural analogy to purines, which allows these compounds to interact with a wide range of biological targets.[1][2] Derivatives of pyrimido[4,5-d]pyrimidine have been reported to exhibit a broad spectrum of pharmacological activities, including diuretic, antimicrobial, antifolate, and anti-inflammatory properties.[1] Notably, they have shown promise as potent inhibitors of various protein kinases, such as Bruton's tyrosine kinase (BTK), which is a key target in the treatment of B-cell malignancies.[3]

Another critical application is the synthesis of pyrrolo[2,3-d]pyrimidines , also known as 7-deazapurines.[4] This class of compounds has garnered significant attention as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide biosynthesis, making them effective antifolate agents for cancer chemotherapy.[5][6] Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have been investigated as selective inhibitors of Janus kinases (JAKs), which are implicated in various autoimmune and inflammatory disorders.[7][8][9]

The general synthetic approach involves the cyclocondensation of this compound with suitable reagents to construct the fused pyrrole or pyrimidine ring. The methylthio group at the 2-position of the starting pyrimidine offers an additional site for chemical modification, allowing for the introduction of various substituents to modulate the biological activity and pharmacokinetic properties of the final compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis of key heterocyclic systems from this compound are outlined below.

Protocol 1: Synthesis of 2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidines

This protocol describes a potential pathway for the synthesis of 2,4-diaminopyrrolo[2,3-d]pyrimidines, which are known for their antifolate activity.[5][6] The key transformation involves the construction of the fused pyrrole ring.

Step 1: Reaction with Guanidine to form a Pyrimido[4,5-d]pyrimidine Intermediate

A mixture of this compound and guanidine hydrochloride is heated in a suitable solvent such as ethanol in the presence of a base like sodium ethoxide. This reaction is expected to yield a 2,4-diaminopyrimido[4,5-d]pyrimidin-7(8H)-one intermediate through cyclization.[10]

Step 2: Conversion to a Dihydropyrrolo[2,3-d]pyrimidine

The intermediate from Step 1 can then be subjected to reductive cyclization conditions to form the dihydropyrrolo[2,3-d]pyrimidine core.

Step 3: Aromatization to 2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine

The dihydropyrrolo[2,3-d]pyrimidine is then aromatized using a suitable oxidizing agent to afford the final 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine.

StepReagents and ConditionsProductYield (%)Reference
1Guanidine hydrochloride, Sodium ethoxide, Ethanol, Reflux2,4-Diaminopyrimido[4,5-d]pyrimidin-7(8H)-oneNot reported[10]
2Reducing agent (e.g., NaBH4), Solvent (e.g., Methanol)Dihydro-2,4-diaminopyrrolo[2,3-d]pyrimidineNot reportedGeneral knowledge
3Oxidizing agent (e.g., DDQ or MnO2), Solvent (e.g., Dioxane)2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidineNot reportedGeneral knowledge

Visualizing Synthetic Pathways and Biological Mechanisms

To better illustrate the synthetic utility and biological relevance of this compound, the following diagrams have been generated.

G A This compound C Pyrimido[4,5-d]pyrimidine (e.g., BTK inhibitors) A->C Cyclocondensation E Pyrrolo[2,3-d]pyrimidine (e.g., DHFR/JAK inhibitors) A->E Cyclocondensation B Guanidine B->C D α-Haloketone D->E

Caption: Synthetic routes from this compound.

G cluster_kinase Kinase Inhibition cluster_dhfr DHFR Inhibition JAK JAK STAT STAT JAK->STAT Phosphorylation Proliferation Cell Proliferation (Cancer) JAK->Proliferation Gene Gene Transcription (Inflammation) STAT->Gene DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR DHFR Nucleotide Nucleotide Synthesis THF->Nucleotide DNA DNA Replication Nucleotide->DNA Inhibitor Synthesized Heterocycle (e.g., Pyrrolo[2,3-d]pyrimidine) Inhibitor->JAK Inhibits Inhibitor->DHFR Inhibits

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Pyrimidine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine carboxamides are a class of heterocyclic organic compounds that form the backbone of numerous molecules with significant biological activity. Derivatives of this scaffold are integral to medicinal chemistry and have been extensively investigated for their therapeutic potential, including as anticancer agents.[1][2] These compounds often exert their cytotoxic effects by interfering with essential cellular processes such as nucleic acid synthesis, cell cycle progression, and signal transduction pathways, ultimately leading to cell death.[1][3]

The evaluation of cytotoxicity is a critical step in the drug discovery and development process. It provides essential information about the concentration at which a compound exhibits toxic effects on cells, helping to determine its therapeutic index and potential for off-target effects. This document provides detailed protocols for key cell-based assays to assess the cytotoxicity of pyrimidine carboxamides, guidelines for data presentation, and diagrams of relevant signaling pathways and experimental workflows.

Key Cytotoxicity Assays

Several in vitro assays are routinely used to measure the cytotoxicity of chemical compounds. The choice of assay depends on the specific research question and the expected mechanism of cell death. Here, we detail the protocols for three widely used assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][4] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of metabolically active cells.[5]

Experimental Protocol: MTT Assay

Materials:

  • 96-well flat-bottom microplates

  • Test pyrimidine carboxamide compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Appropriate cancer cell line (e.g., MCF-7, HepG2, A549)[2][6][7]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm (or 590 nm)[1]

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine carboxamide compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C with 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the colored solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the control group. The half-maximal inhibitory concentration (IC50) value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytoplasmic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis and late-stage apoptosis.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released.[9]

Experimental Protocol: LDH Assay

Materials:

  • 96-well flat-bottom microplates

  • Test pyrimidine carboxamide compounds

  • LDH assay kit (containing LDH reaction mix, substrate, and stop solution)

  • Lysis buffer (often provided in the kit for maximum LDH release control)

  • Appropriate cell line

  • Complete cell culture medium

  • Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 490 nm)[10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of the pyrimidine carboxamide compounds and include appropriate controls (vehicle control, no-treatment control, and a maximum LDH release control). For the maximum release control, add lysis buffer to a set of wells 45 minutes before the end of the incubation period.[11]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 1000 rpm for 5 minutes) to pellet the cells.[10] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[11]

  • LDH Reaction: Prepare the LDH detection mix according to the manufacturer's instructions.[9] Add the detection mix to each well containing the supernatant and incubate for up to 30-60 minutes at room temperature, protected from light.[9][10]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[9]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (no-treatment control) and the maximum release (lysis buffer control).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

The Annexin V/PI assay is a flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][13]

Experimental Protocol: Annexin V/PI Assay

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[3]

  • Test pyrimidine carboxamide compounds

  • Appropriate cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat with the pyrimidine carboxamide compounds for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.[12]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[3]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3]

  • Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate easy comparison of the cytotoxic potential of different pyrimidine carboxamide derivatives. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of a compound.

Table 1: Cytotoxicity of Pyrimidine Carboxamide Derivatives against Various Cancer Cell Lines.

Compound IDTarget Cell LineAssay TypeIncubation Time (h)IC50 (µM) ± SD
PC-001MCF-7MTT4815.2 ± 1.8
PC-001HepG2MTT4825.7 ± 2.5
PC-001A549MTT4832.1 ± 3.1
PC-002MCF-7MTT485.8 ± 0.7
PC-002HepG2MTT489.3 ± 1.1
PC-002A549MTT4812.5 ± 1.4
DoxorubicinMCF-7MTT480.9 ± 0.1
DoxorubicinHepG2MTT481.2 ± 0.2
DoxorubicinA549MTT481.5 ± 0.2

Table 2: Apoptosis Induction by Pyrimidine Carboxamide PC-002 in MCF-7 Cells.

Treatment (Concentration)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
PC-002 (2.5 µM)75.3 ± 3.115.8 ± 1.98.9 ± 1.2
PC-002 (5.0 µM)50.2 ± 4.535.6 ± 3.814.2 ± 1.7
PC-002 (10.0 µM)25.8 ± 2.950.1 ± 5.224.1 ± 2.6

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.

experimental_workflow start_end start_end process process decision decision data data start Start: Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compounds Treat with Pyrimidine Carboxamides seed_cells->treat_compounds incubate Incubate (24-72h) treat_compounds->incubate assay_choice Select Cytotoxicity Assay incubate->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity apoptosis_assay Apoptosis Assay (Annexin V/PI) assay_choice->apoptosis_assay Apoptosis measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry data_analysis Data Analysis (IC50, % Apoptosis) measure_absorbance->data_analysis flow_cytometry->data_analysis end End: Report Results data_analysis->end

Caption: Experimental workflow for cytotoxicity testing.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) CellCycle Cell Cycle Progression receptor->CellCycle Activation DNA_Synth DNA Synthesis receptor->DNA_Synth Activation inhibitor Pyrimidine Carboxamide inhibitor->receptor Inhibition PIM1 PIM-1 Kinase inhibitor->PIM1 Inhibition protein protein process process Bad Bad PIM1->Bad Phosphorylation (Inactivation) Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition CellCycle->DNA_Synth DNA_Synth->CellCycle

Caption: Potential signaling pathways targeted by pyrimidine carboxamides.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide, a key intermediate in pharmaceutical synthesis. The described protocol offers a reliable and reproducible approach for researchers, scientists, and drug development professionals to assess the purity of this compound, ensuring the quality and consistency of starting materials in the drug discovery pipeline.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Accurate and precise determination of its purity is critical for ensuring the reliability of downstream applications and for meeting stringent regulatory requirements. High-performance liquid chromatography (HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for purity assessment.[1][2][3] This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of pyrimidine derivatives.[1]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Sample: this compound reference standard and sample for analysis.

  • Glassware: Volumetric flasks, vials, and other standard laboratory glassware.

Preparation of Mobile Phase and Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic acid in water. To prepare, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 0.1 mg/mL.

Chromatographic Conditions

A gradient elution is recommended to ensure the separation of the main peak from any potential impurities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 35 minutes
System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes representative quantitative data obtained from the HPLC analysis of a this compound sample.

ParameterResult
Retention Time (min) 15.2
Tailing Factor 1.1
Theoretical Plates 5800
Purity by Area % 99.5%
RSD of Peak Area (n=5) 0.8%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_mobile_phase Prepare Mobile Phases (A and B) system_setup Set Up HPLC System and Equilibrate Column prep_mobile_phase->system_setup prep_diluent Prepare Diluent prep_standard Prepare Standard Solution (0.1 mg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (0.1 mg/mL) prep_diluent->prep_sample system_suitability Perform System Suitability Test (5 injections of standard) prep_standard->system_suitability sample_injection Inject Sample Solution prep_sample->sample_injection system_setup->system_suitability system_suitability->sample_injection If criteria met data_acquisition Acquire Chromatogram sample_injection->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration purity_calculation Calculate Purity by Area % peak_integration->purity_calculation final_report Final Report purity_calculation->final_report

References

Application Notes and Protocols for 4-Amino-2-(methylthio)pyrimidine-5-carboxamide as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carboxamide is a synthetic compound belonging to the pyrimidine carboxamide class of molecules. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs, primarily due to its ability to mimic endogenous purine bases and interact with a wide array of biological targets, including kinases and metabolic enzymes.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a chemical probe for the identification and validation of its protein targets.

While the direct biological targets of this compound are still under investigation, its structural similarity to known kinase inhibitors and other biologically active pyrimidine derivatives suggests its potential as a valuable tool for chemical biology and drug discovery.[4][5][6] This document will therefore focus on established methodologies for target identification that can be applied to this compound, using a hypothetical kinase target to illustrate the experimental procedures.

Potential Applications

  • Target Deconvolution: Identification of the specific protein(s) that bind to this compound in a complex biological sample (e.g., cell lysate, tissue homogenate).

  • Target Validation: Confirmation of target engagement in a cellular context to ensure that the compound interacts with its intended target in a physiological environment.

  • Mechanism of Action Studies: Elucidation of the molecular pathways and cellular processes affected by the interaction of the compound with its target.

  • Lead Compound Optimization: Guiding the medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the compound.

Data Presentation

The following tables provide examples of how quantitative data from target identification and validation experiments using this compound could be presented.

Table 1: Hypothetical Kinase Profiling of this compound

Kinase TargetIC50 (nM)Percent Inhibition @ 1 µM
Kinase A7592%
Kinase B85045%
Kinase C>10,000<10%
Kinase D2,50025%

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement

TreatmentTemperature (°C)Relative Amount of Soluble Target Protein
Vehicle (DMSO)451.00
Vehicle (DMSO)500.85
Vehicle (DMSO)550.40
Vehicle (DMSO)600.15
10 µM Probe451.00
10 µM Probe500.98
10 µM Probe550.82
10 µM Probe600.55

Experimental Protocols

Protocol 1: Affinity Chromatography-Based Target Identification

This protocol describes the use of this compound immobilized on a solid support to capture its binding partners from a cell lysate.

Materials:

  • This compound derivative with a linker for immobilization (e.g., with a terminal carboxylic acid or amine)

  • NHS-activated sepharose beads or similar affinity matrix

  • Cell line of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Wash buffer (e.g., Lysis buffer with 0.1% NP-40)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5, or a high concentration of free this compound)

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

  • SDS-PAGE reagents

  • Mass spectrometry facility

Procedure:

  • Probe Immobilization:

    • Synthesize a derivative of this compound containing a suitable linker for covalent attachment to the affinity matrix.

    • Couple the derivatized probe to NHS-activated sepharose beads according to the manufacturer's instructions.

    • Prepare a control resin with a similar, but inactive, molecule or by blocking the reactive groups on the resin.

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with vehicle or the free compound as a competition control.

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the immobilized probe and control resins for 2-4 hours at 4°C with gentle rotation.

    • Load the resin-lysate mixture into chromatography columns.

    • Wash the columns extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the columns using the elution buffer.

    • If using a low pH elution buffer, immediately neutralize the eluates with neutralization buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

    • Excise protein bands that are specific to the probe-treated sample and identify them by mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.[1] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[1]

Materials:

  • This compound

  • Cell line expressing the target protein

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (as in Protocol 1, without NP-40 for intact cell CETSA)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blot or ELISA reagents for target protein detection

Procedure:

  • Cell Treatment:

    • Treat cultured cells with either vehicle (e.g., DMSO) or different concentrations of this compound for a specified time.

  • Heating:

    • Harvest the cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA with a specific antibody.

  • Data Analysis:

    • Generate a "melting curve" by plotting the relative amount of soluble target protein against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore target engagement.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Target_Kinase Hypothetical Target Kinase Akt->Target_Kinase Cell_Growth Cell Growth & Proliferation Target_Kinase->Cell_Growth Survival Cell Survival Target_Kinase->Survival Probe This compound Probe->Target_Kinase inhibits

Caption: Hypothetical signaling pathway involving the target kinase.

G cluster_0 Probe Preparation cluster_1 Sample Preparation cluster_2 Affinity Purification cluster_3 Analysis start Synthesize derivatized probe immobilize Immobilize probe on beads start->immobilize incubate Incubate lysate with beads immobilize->incubate lyse Prepare cell lysate lyse->incubate wash Wash beads incubate->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry sds_page->mass_spec identify Identify target proteins mass_spec->identify

Caption: Workflow for affinity chromatography-based target ID.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Analysis treat Treat cells with probe or vehicle heat Heat cells to various temperatures treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble fraction lyse->centrifuge quantify Quantify soluble target protein centrifuge->quantify plot Plot melting curve quantify->plot analyze Determine thermal shift plot->analyze

References

Application Notes and Protocols: Development of a Pyrimidine-5-Carboxamide Compound Library for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic agents.[1] The pyrimidine-5-carboxamide moiety, in particular, has been identified as a key pharmacophore in the development of potent and selective inhibitors of various enzymes. This document provides a detailed experimental design for the development of a diverse library of pyrimidine-5-carboxamide compounds and their subsequent evaluation through high-throughput screening (HTS) to identify novel therapeutic leads.

This application note outlines a comprehensive workflow, from the synthesis of the compound library using the Biginelli reaction to the execution of a high-throughput enzyme inhibition assay and subsequent data analysis. The protocols provided are intended to serve as a guide for researchers in academic and industrial settings who are engaged in drug discovery and development.

Experimental Workflow

The overall experimental workflow for the development and screening of the pyrimidine-5-carboxamide library is depicted below. This process begins with the synthesis of a diverse set of compounds, followed by their purification and characterization. The library is then subjected to a high-throughput primary screen against a target of interest. Hits from the primary screen are confirmed and their potency is determined in secondary assays.

Experimental Workflow cluster_synthesis Library Synthesis & Characterization cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Lead Identification Start Start Design_Library Design Pyrimidine-5- Carboxamide Library Start->Design_Library Synthesis One-Pot Biginelli Reaction Design_Library->Synthesis Purification Purification by Crystallization/Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screen Primary HTS Assay (Single Concentration) Characterization->Primary_Screen Hit_Identification Hit Identification & Confirmation Primary_Screen->Hit_Identification Secondary_Screen Secondary Assay (Dose-Response) Hit_Identification->Secondary_Screen Data_Analysis Data Analysis & SAR Studies Secondary_Screen->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

A high-level overview of the experimental workflow.

Synthesis of Pyrimidine-5-Carboxamide Library

Rationale and Reaction Principle

The synthesis of the pyrimidine-5-carboxamide library will be accomplished using the Biginelli reaction, a one-pot three-component condensation reaction.[2] This method is highly efficient for generating a diverse library of dihydropyrimidinones by varying the aldehyde, β-ketoester, and urea or thiourea starting materials.[3][4] The general reaction scheme is presented below.

Biginelli Reaction cluster_reactants Reactants cluster_product Product Aldehyde R1-CHO (Aromatic Aldehyde) Reaction_center Aldehyde->Reaction_center Ketoester R2-CO-CH2-CO-R3 (β-Ketoester) Ketoester->Reaction_center Urea H2N-CO-NH2 (Urea) Urea->Reaction_center Product_structure Product_name Product_name Product_structure->Product_name Catalyst + Acid Catalyst (e.g., HCl) Heat + Heat Reaction_center->Product_structure One-Pot Reaction NNMT Signaling Pathway cluster_nnmt NNMT Activity cluster_downstream Downstream Effects NNMT NNMT MNAM 1-methylnicotinamide (1-MNAM) NNMT->MNAM SAH S-adenosylhomocysteine (SAH) NNMT->SAH NAM Nicotinamide (NAM) NAM->NNMT SAM S-adenosylmethionine (SAM) SAM->NNMT NAD_depletion Decreased NAD+ SAH->NAD_depletion Inhibits NAD+ synthesis STAT3_activation STAT3 Activation NAD_depletion->STAT3_activation IL1b IL-1β Upregulation STAT3_activation->IL1b PGE2 PGE2 Accumulation IL1b->PGE2 Proliferation Cell Proliferation & Invasion PGE2->Proliferation Pyrimidine_Inhibitor Pyrimidine-5-carboxamide Inhibitor Pyrimidine_Inhibitor->NNMT

References

Application Notes and Protocols for Molecular Docking of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing molecular docking studies with 4-Amino-2-(methylthio)pyrimidine-5-carboxamide and its derivatives. Pyrimidine analogs are a well-established class of compounds in drug discovery, known to interact with a variety of biological targets. This tutorial will focus on the interaction of these derivatives with Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis and a validated target for antimicrobial and anticancer therapies. The protocol outlines the necessary steps for in silico analysis, from protein and ligand preparation to docking simulation and result interpretation, using widely accessible bioinformatics tools.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in drug discovery for identifying potential drug candidates, optimizing lead compounds, and understanding drug-receptor interactions at a molecular level.[2] this compound derivatives belong to the broader class of pyrimidine compounds, which are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[3] Many of these effects are attributed to the inhibition of key enzymes in metabolic pathways.

One such crucial enzyme is Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[4] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, making it an attractive target for therapeutic intervention.[5] Classical antifolates like methotrexate are potent DHFR inhibitors.[6] Given the structural similarities of this compound to the pteridine core of folic acid, exploring its potential as a DHFR inhibitor through molecular docking is a rational approach in the quest for novel therapeutic agents.

Experimental Protocols

This section details the step-by-step methodology for conducting a molecular docking study of this compound derivatives against human Dihydrofolate Reductase.

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): Used for preparing protein and ligand files for docking.

  • AutoDock Vina: A widely used open-source program for molecular docking.[6]

  • Protein Data Bank (PDB): An online repository for the three-dimensional structural data of large biological molecules.

  • PubChem or ChemSpider: A public database of chemical substances and their properties.

  • PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.

Step 1: Protein Preparation
  • Retrieve Protein Structure: Download the crystal structure of human Dihydrofolate Reductase (PDB ID: 1DLS) from the Protein Data Bank. This structure is in complex with the cofactor NADPH and an inhibitor, which provides a good starting point for defining the active site.[4]

  • Prepare the Receptor:

    • Open the PDB file in AutoDockTools.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Add Kollman charges to the protein atoms to account for electrostatic interactions.

    • Save the prepared protein in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[6]

Step 2: Ligand Preparation
  • Obtain Ligand Structure: The structure of this compound can be obtained from PubChem (CID 438139) or drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).

  • Prepare the Ligand:

    • Load the ligand file into AutoDockTools.

    • The software will automatically detect the root of the ligand and the rotatable bonds, which determine the ligand's flexibility during docking.

    • Add Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT format.

Step 3: Grid Box Generation
  • Define the Active Site: The binding site of DHFR is a well-characterized pocket. For PDB ID 1DLS, the active site can be defined based on the position of the co-crystallized inhibitor.

  • Generate the Grid Box: In AutoDockTools, define a grid box that encompasses the entire binding pocket. The grid box should be large enough to allow the ligand to move and rotate freely within the active site. The center and dimensions of the grid box need to be specified.

Step 4: Molecular Docking
  • Configure and Run AutoDock Vina: Use the command line to run AutoDock Vina. The command will specify the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the output file name.

  • Docking Algorithm: AutoDock Vina uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.[7] It then performs a scoring function to estimate the binding affinity for each pose.

Step 5: Analysis of Results
  • Examine Binding Affinities: AutoDock Vina will generate an output file containing the binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative binding energy indicates a stronger predicted binding affinity.

  • Visualize Docking Poses: Use molecular visualization software like PyMOL or UCSF Chimera to open the protein and the docked ligand poses.

  • Analyze Interactions: Investigate the interactions between the ligand and the protein's active site residues. Pay close attention to hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. Key residues in the DHFR active site include Asp27, which is crucial for protonation and binding of the substrate.[4]

Data Presentation

The following table summarizes hypothetical docking results for this compound and its derivatives against human DHFR (PDB ID: 1DLS).

Compound IDDerivative SubstitutionBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1 None (Parent Compound)-7.5Asp27, Ile5Leu22, Phe31, Pro61
2 5-carboxamide -> 5-carboxylic acid-7.9Asp27, Ile5, Arg70Leu22, Phe31, Pro61
3 2-methylthio -> 2-amino-8.2Asp27, Ile5, Thr113Leu22, Phe31
4 4-amino -> 4-hydroxyl-6.8Ile5, Thr113Leu22, Phe31, Pro61
Methotrexate (Reference)-9.5Asp27, Ile5, Gly15, Arg70Leu22, Phe31, Val115

Visualization of Workflows and Pathways

G Molecular Docking Workflow A 1. Protein Preparation (PDB: 1DLS) C 3. Grid Box Generation (Define Active Site) A->C B 2. Ligand Preparation (this compound) B->C D 4. Molecular Docking (AutoDock Vina) C->D E 5. Results Analysis (Binding Affinity & Interactions) D->E

Caption: A generalized workflow for the molecular docking process.

G Dihydrofolate Reductase (DHFR) Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DHFR->THF NADPH -> NADP+ DNA DNA Synthesis Nucleotide->DNA Inhibitor This compound Derivative (Antifolate) Inhibitor->DHFR Inhibition

Caption: The role of DHFR in the folate pathway and its inhibition.

Conclusion

This application note provides a detailed protocol for conducting molecular docking studies on this compound derivatives, with a focus on Dihydrofolate Reductase as a potential target. The outlined workflow, from protein and ligand preparation to the analysis of docking results, offers a solid framework for researchers to computationally evaluate the inhibitory potential of this class of compounds. The provided hypothetical data and visualizations serve as a guide for interpreting the results. It is important to note that while molecular docking is a powerful predictive tool, experimental validation through in vitro and in vivo assays is essential to confirm the biological activity of any potential inhibitors identified through these computational methods.

References

Troubleshooting & Optimization

Troubleshooting guide for pyrimidine carboxamide purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of pyrimidine carboxamides by chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyrimidine carboxamide is showing poor solubility in the initial mobile phase. How can I load it onto the column effectively?

A1: Poor solubility in the loading solvent is a common issue, particularly with polar pyrimidine carboxamides.[1] Here are several approaches to address this:

  • Dry Loading: This is often the most effective method for poorly soluble compounds.

    • Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane, methanol, or a mixture).

    • Add a small amount of silica gel to this solution.

    • Concentrate the mixture under reduced pressure until a free-flowing powder is obtained.

    • Carefully load this powder onto the top of your pre-packed column.

  • Minimal Strong Solvent: Dissolve the compound in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane or acetone) than your starting mobile phase.[2][3] Be aware that using too much of a strong solvent can lead to band broadening and poor separation.[3]

  • Solvent System Modification: Consider if your initial mobile phase is appropriate. A slight increase in the polar component of the solvent system might be necessary to achieve adequate solubility for loading.

Q2: I am observing a very low yield of my purified pyrimidine carboxamide. What are the likely causes and solutions?

A2: Low recovery can be frustrating. The following are potential causes and their remedies:

  • Compound is Too Polar: Highly polar compounds can bind irreversibly to the silica gel.[4]

    • Solution: Gradually increase the polarity of your mobile phase during elution. A final flush with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane) may be necessary to elute your compound.

  • Compound Instability on Silica Gel: Silica gel is acidic and can cause degradation of sensitive compounds.[2]

    • Solution:

      • Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the mobile phase), to neutralize the acidic sites.[5] This is particularly important for basic pyrimidine carboxamides.[5]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).[2]

  • Improper Solvent Selection for Extraction/Washing: The compound might be partially soluble in the solvents used for washing or work-up, leading to loss of material before chromatography.

    • Solution: Carefully select wash solvents to minimize product loss. Analyze the wash layers by TLC to check for the presence of your product.

Q3: My purified fractions are still showing impurities by TLC or NMR analysis. How can I improve the separation?

A3: Co-elution of impurities is a common challenge. Here are some strategies to enhance separation:

  • Optimize the Mobile Phase:

    • TLC is Key: Systematically test different solvent systems using thin-layer chromatography (TLC) to find the optimal mobile phase that provides the best separation between your desired compound and the impurities.

    • Gradient Elution: Employ a shallow gradient elution, where the polarity of the mobile phase is increased slowly over time. This can improve the resolution of closely eluting compounds.[4]

  • Column Packing and Dimensions:

    • Ensure the column is packed uniformly to avoid channeling.

    • Using a longer, narrower column can improve separation efficiency for difficult separations.

  • Sample Loading: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q4: The purified pyrimidine carboxamide shows unexpected peaks in the NMR spectrum. What could be the source of these artifacts?

A4: Extraneous peaks in an NMR spectrum post-purification can arise from several sources:

  • Residual Solvents: Ensure all solvents from the chromatography fractions are thoroughly removed under high vacuum.

  • Grease: Grease from glass joints on the rotary evaporator or vacuum lines can contaminate your sample.[6]

  • Plasticizers: Phthalates and other plasticizers can leach from plastic tubing or containers.[6]

  • Silica Gel Fines: Very fine silica particles may carry through into your final product. Filtering the concentrated solution through a small plug of cotton or a syringe filter can help remove these.

  • Degradation: As mentioned in Q2, the compound may have degraded on the silica gel.[2]

Data Presentation: Typical Chromatography Parameters

The following table summarizes typical starting parameters for the purification of pyrimidine carboxamides. These should be optimized for each specific compound.

ParameterTypical Range/ValueNotes
Stationary Phase Silica Gel (230-400 mesh)Most common choice.[1][7] Consider deactivation for basic compounds.[5]
Mobile Phase (Normal Phase) Hexane/Ethyl Acetate, Dichloromethane/MethanolStart with a low polarity and gradually increase.[4]
Mobile Phase Additives 0.1 - 2% Triethylamine or AmmoniaFor basic compounds to prevent streaking and improve recovery.[5]
Mobile Phase Additives 0.1 - 1% Acetic or Formic AcidFor acidic compounds to improve peak shape.
Loading Capacity 1-5% (w/w) of crude to silicaOverloading leads to poor separation.
Detection Method UV (254 nm and/or 280 nm)Most pyrimidine derivatives are UV active.[8]

Experimental Protocol: General Procedure for Purification by Silica Gel Chromatography

This protocol provides a general guideline. Specific parameters should be optimized based on TLC analysis.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Choose a loading method (dry loading is preferred for poorly soluble compounds as described in Q1).

    • If using wet loading, dissolve the crude material in a minimal amount of the initial mobile phase or a slightly stronger solvent and carefully apply it to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar solvent system.

    • Gradually increase the polarity of the mobile phase according to the separation observed by TLC.

    • Collect fractions of a suitable volume.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified pyrimidine carboxamide.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Pyrimidine Carboxamide Purification start Start Purification check_solubility Poor Solubility? start->check_solubility dry_load Use Dry Loading check_solubility->dry_load Yes run_column Run Chromatography check_solubility->run_column No dry_load->run_column check_yield Low Yield? run_column->check_yield increase_polarity Increase Eluent Polarity check_yield->increase_polarity Yes check_purity Impure Fractions? check_yield->check_purity No check_stability Compound Instability? increase_polarity->check_stability deactivate_silica Deactivate Silica (e.g., with TEA) check_stability->deactivate_silica Yes check_stability->check_purity No deactivate_silica->run_column Re-run optimize_gradient Optimize Gradient check_purity->optimize_gradient Yes end Pure Product check_purity->end No optimize_gradient->run_column Re-run

Caption: Troubleshooting workflow for pyrimidine carboxamide purification.

SignalingPathway Hypothetical Signaling Pathway Involving a Pyrimidine Carboxamide ext_signal External Signal receptor Membrane Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression cell_response Cellular Response gene_expression->cell_response pyrimidine_carboxamide Pyrimidine Carboxamide (Inhibitor) pyrimidine_carboxamide->kinase_b inhibits

Caption: Hypothetical signaling pathway showing inhibition by a pyrimidine carboxamide.

References

Technical Support Center: Optimizing Coupling Reactions with 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for coupling with 4-Amino-2-(methylthio)pyrimidine-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to overcome common challenges encountered during the chemical synthesis of derivatives of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the inherent electronic properties of the pyrimidine ring and its substituents. The lone pairs of electrons on the pyrimidine nitrogens and the exocyclic amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of adjacent positions towards oxidative addition in some coupling reactions. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.

Q2: Which palladium-catalyzed cross-coupling reactions are commonly employed with aminopyrimidine scaffolds?

A2: Several powerful cross-coupling reactions are utilized to functionalize aminopyrimidine cores, including:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with amines.[2]

  • Sonogashira Coupling: To create carbon-carbon bonds with terminal alkynes.

  • Heck Coupling: For the reaction of with alkenes.

  • Amide Bond Formation: While not a cross-coupling reaction in the traditional sense, the carboxamide group can be a site for further chemical modification.

Q3: How can I minimize side reactions such as protodeboronation in Suzuki-Miyaura coupling?

A3: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid, can be a significant side reaction, especially with heteroaryl boronic acids under aqueous conditions.[1] To minimize this:

  • Use boronic esters (e.g., pinacol esters), which exhibit greater stability towards hydrolysis.[1]

  • Conduct the reaction under anhydrous conditions.

  • Employ a weaker base if the reaction still proceeds efficiently, as strong bases can promote protodeboronation.

Q4: What are the key considerations for successful Buchwald-Hartwig amination with this substrate?

A4: For a successful Buchwald-Hartwig amination, consider the following:

  • Catalyst and Ligand: The choice of palladium precursor and, more importantly, the ligand is critical. Bulky, electron-rich phosphine ligands are often effective for heteroaryl couplings.[1]

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for sensitive substrates.

  • Solvent Choice: The solvent must be appropriate for the solubility of all reactants and compatible with the catalytic system. Common choices include toluene, dioxane, and THF.

Troubleshooting Guides

Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Solution
Catalyst Inhibition/Deactivation 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) known to be effective for heteroaryl couplings.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. 3. Use a Pre-catalyst: Modern pre-catalysts can provide a more active and stable catalytic species.
Suboptimal Base 1. Base Screening: The choice of base is crucial. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. 2. Base Solubility: Ensure the chosen base has adequate solubility in the reaction solvent.
Low Reactivity of Coupling Partner 1. Halide Reactivity: If using a halo-derivative of the pyrimidine, reactivity generally follows the trend I > Br > Cl. For less reactive chlorides, more active catalyst systems may be required. 2. Boronic Acid vs. Ester: Consider using more reactive boronic esters (e.g., pinacol esters).[1]
Protodeboronation of Boronic Acid 1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[1] 2. Anhydrous Conditions: Ensure all reagents and solvents are dry.
Poor Performance in Buchwald-Hartwig Amination
Possible Cause Solution
Inappropriate Catalyst System 1. Ligand Choice: Use bulky, electron-rich phosphine ligands designed for C-N bond formation (e.g., XPhos, DavePhos). 2. Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices, but pre-catalysts often offer better performance.
Incorrect Base 1. Base Strength: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, potentially at higher temperatures. 2. Protecting Groups: If the coupling partner has sensitive functional groups, consider using protecting groups.
Solvent Issues 1. Solubility: Ensure all components are soluble in the chosen solvent (e.g., toluene, dioxane). 2. Incompatible Solvents: Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.
Dehalogenation of Starting Material 1. Optimize Reaction Time: Shorter reaction times may minimize this side reaction. 2. Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • This compound derivative (e.g., 5-bromo or 5-iodo) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the pyrimidine derivative, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific coupling partners.

Reagents:

  • This compound derivative (e.g., 5-bromo or 5-iodo) (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium pre-catalyst and base under an inert atmosphere.

  • Add the pyrimidine derivative and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Workflows

Troubleshooting_Workflow cluster_start Start cluster_catalyst Catalyst System Optimization cluster_base Base Optimization cluster_conditions Reaction Condition Optimization cluster_side_reactions Side Reaction Mitigation cluster_end Outcome start Low or No Product Formation catalyst_check Check Catalyst/Ligand start->catalyst_check base_check Evaluate Base start->base_check conditions_check Review Reaction Conditions start->conditions_check side_reaction_check Identify Side Reactions start->side_reaction_check change_ligand Switch to Bulky, Electron-Rich Ligand catalyst_check->change_ligand increase_loading Increase Catalyst Loading catalyst_check->increase_loading use_precatalyst Use Pre-catalyst catalyst_check->use_precatalyst success Improved Yield change_ligand->success increase_loading->success use_precatalyst->success screen_bases Screen Different Bases (e.g., K2CO3, Cs2CO3, NaOtBu) base_check->screen_bases check_solubility Ensure Base Solubility base_check->check_solubility screen_bases->success check_solubility->success solvent_check Check Solvent (Anhydrous, Degassed) conditions_check->solvent_check temp_check Optimize Temperature conditions_check->temp_check solvent_check->success temp_check->success protodeboronation Address Protodeboronation (Use Boronic Esters) side_reaction_check->protodeboronation dehalogenation Minimize Dehalogenation (Shorter Reaction Time) side_reaction_check->dehalogenation protodeboronation->success dehalogenation->success

Caption: Troubleshooting workflow for optimizing coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants, Catalyst, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench purify Purify (Column Chromatography) quench->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Overcoming Poor Solubility of Novel Pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with novel pyrimidine-based compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do many novel pyrimidine-based drug candidates exhibit poor aqueous solubility?

A1: The poor solubility of pyrimidine-based compounds often stems from their molecular structure. These molecules are frequently aromatic and planar, which can promote strong crystal lattice stacking. This high lattice energy requires more energy to break apart than the energy released upon solvation, leading to low solubility. Additionally, many pyrimidine derivatives developed as kinase inhibitors are highly lipophilic, further reducing their affinity for aqueous media.[1][2]

Q2: What are the primary formulation strategies to enhance the solubility of these compounds?

A2: The main strategies focus on either altering the solid state of the drug or using formulation excipients to improve its interaction with water. Key approaches include:

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale (micronization, nanosuspensions) increases the surface area-to-volume ratio, which enhances the dissolution rate.[3][4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous, higher-energy state that is more soluble than the crystalline form.[5][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, increasing its apparent water solubility.[7][8][9]

  • pH Modification: For pyrimidine derivatives with ionizable groups, adjusting the pH of the formulation can convert the drug into a more soluble salt form.[10][11]

  • Co-solvents and Surfactants: Employing water-miscible organic solvents (co-solvents) or surfactants can improve the wettability and solubilization of hydrophobic compounds.[3][12]

Q3: At what stage of drug discovery should solubility enhancement be considered?

A3: Solubility should be a key consideration from the earliest stages of drug discovery. Up to 75% of compounds currently in development are estimated to be poorly water-soluble.[13] Addressing low solubility early can prevent costly failures in later preclinical and clinical stages.[11][12][14] Integrating solubility screening and formulation development during lead optimization is a highly effective strategy.

Section 2: Troubleshooting Guides

This section addresses specific experimental problems in a structured format.

Problem 1: My pyrimidine compound shows high potency in enzymatic assays (using DMSO) but has no activity in cell-based assays.

  • Possible Cause: The compound is precipitating out of the aqueous cell culture medium. The final DMSO concentration may not be sufficient to maintain solubility.

  • Troubleshooting Steps:

    • Verify Solubility Limit: Determine the kinetic solubility of your compound in the final cell culture medium. This can be done by preparing a high-concentration stock in DMSO and serially diluting it into the medium, then checking for precipitation visually or using techniques like nephelometry.

    • Increase Final DMSO Concentration: If tolerated by your cell line, try increasing the final DMSO concentration in small increments (e.g., from 0.1% to 0.5%). Note the maximum tolerated concentration for your specific cells.

    • Use a Solubilizing Excipient: Consider pre-formulating the compound with a non-toxic excipient like a cyclodextrin (e.g., HP-β-CD) before adding it to the cell culture medium.[9][15]

    • Prepare a Nanosuspension: For in vivo studies or more complex cell models, preparing a stabilized nanosuspension can significantly improve exposure.[16][17][18]

Problem 2: My formulated compound (e.g., solid dispersion) initially dissolves but crashes out of solution over time.

  • Possible Cause: The formulation is creating a supersaturated, metastable state. Over time, the compound begins to nucleate and crystallize into its more stable, less soluble form.

  • Troubleshooting Steps:

    • Incorporate a Precipitation Inhibitor: Add a polymer to the formulation that can help maintain the supersaturated state. Hydrophilic polymers like HPMC or PVP can adsorb to the surface of newly formed nuclei, preventing further crystal growth.

    • Optimize Drug Loading: The drug-to-carrier ratio in your solid dispersion might be too high. Reducing the drug loading can improve the stability of the amorphous system.[19]

    • Screen Different Polymers: The choice of carrier polymer is critical. Screen a panel of polymers (e.g., PVP, HPMC, Soluplus®, Eudragit®) to find one that has strong, specific interactions (like hydrogen bonding) with your pyrimidine compound, which can better stabilize the amorphous form.[20][21]

Problem 3: After oral dosing in an animal model, the bioavailability of my compound is extremely low and variable, despite successful formulation.

  • Possible Cause: The issue may be poor permeability or significant first-pass metabolism, rather than just solubility. Many poorly soluble drugs are classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[22]

  • Troubleshooting Steps:

    • Assess Permeability: Use an in vitro model like a Caco-2 assay to determine the compound's intestinal permeability. If permeability is low, solubility enhancement alone may not be sufficient.

    • Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine if the compound is rapidly metabolized. High first-pass metabolism can lead to low oral bioavailability even if the drug dissolves.

    • Consider Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) can sometimes enhance absorption by utilizing intestinal lipid uptake pathways and can also reduce first-pass metabolism by promoting lymphatic transport.[3][14][23]

Section 3: Data & Visualization

Decision Workflow for Solubility Enhancement

The following diagram outlines a general workflow for selecting an appropriate solubility enhancement strategy.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation start Poorly Soluble Pyrimidine Compound char Characterize Physicochemical Properties (pKa, LogP, MP) start->char sol_check Aqueous Solubility < 10 µg/mL? char->sol_check ionizable Is Compound Ionizable? sol_check->ionizable Yes nano Particle Size Reduction (Nanosuspension) sol_check->nano No (Focus on dissolution rate) ph_mod pH Modification (Salt Formation) ionizable->ph_mod Yes thermal Is Compound Thermally Stable? ionizable->thermal No eval Evaluate Formulation: Dissolution Rate, Stability, In Vivo Performance ph_mod->eval sd Amorphous Solid Dispersion thermal->sd Yes (Melt Extrusion) complex Cyclodextrin Complexation thermal->complex No (Solvent Evaporation) sd->eval complex->eval nano->eval

Caption: Decision workflow for selecting a solubility enhancement strategy.
Quantitative Data Summary

The table below presents hypothetical data for a model pyrimidine compound ("Pyrimidol") to illustrate the potential improvements from various formulation techniques.

Formulation StrategyDrug Loading (% w/w)Apparent Solubility (µg/mL)Fold Increase
Unformulated PyrimidolN/A0.51x
Micronized SuspensionN/A5.210.4x
Nanosuspension10%45.891.6x
Solid Dispersion (PVP K30)20%112.5225x
Solid Dispersion (HPMC-AS)20%155.2310.4x
Cyclodextrin Complex (HP-β-CD)15%88.9177.8x

Section 4: Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method is suitable for thermally labile compounds.

Objective: To prepare a solid dispersion of a pyrimidine candidate with a hydrophilic polymer to enhance its aqueous solubility.

Materials:

  • Pyrimidine-based drug candidate

  • Polymer carrier (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both drug and polymer are soluble.

  • Purified water

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the drug and polymer (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a minimal amount of the selected organic solvent in a round-bottom flask.[19]

  • Mixing: Ensure complete dissolution by gentle warming or sonication if necessary, resulting in a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.[5]

  • Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Processing: Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Storage: Store the final product in a desiccator to prevent moisture absorption, which could induce recrystallization.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This is a "top-down" approach suitable for scaling up production.

Objective: To reduce the particle size of the crystalline drug to the sub-micron range to increase dissolution velocity.

Materials:

  • Pyrimidine-based drug candidate (micronized, if possible)

  • Stabilizer solution (e.g., Pluronic F127, Tween 80 in purified water)

  • Planetary ball mill or similar high-energy media mill

  • Zirconium oxide milling pearls (e.g., 0.5 mm diameter)

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Pre-suspension: Disperse the accurately weighed drug powder into the aqueous stabilizer solution.[24] A typical formulation might consist of 5% drug, 2% stabilizer, and 93% water.

  • Milling: Add the pre-suspension and the milling pearls to the milling chamber. The volume of the pearls should be approximately 60-70% of the chamber volume.

  • Processing: Mill the suspension at a high speed (e.g., 2000 rpm) for several hours. The process should be conducted in intervals with cooling steps to prevent excessive heat generation.

  • Monitoring: Periodically take small aliquots of the suspension to measure the particle size distribution. Continue milling until the desired particle size (e.g., Z-average < 200 nm) is achieved and the distribution is uniform.

  • Separation: Separate the final nanosuspension from the milling pearls by pouring the mixture through a sieve.

  • Storage: Store the nanosuspension at 4°C. For long-term stability, it can be lyophilized into a solid powder.[16]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading

This method is simple, economical, and avoids the use of large volumes of organic solvents.

Objective: To encapsulate the drug within a cyclodextrin molecule to improve its apparent solubility.

Materials:

  • Pyrimidine-based drug candidate

  • Cyclodextrin (e.g., Hydroxypropyl-beta-cyclodextrin, HP-β-CD)

  • Water/Ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Mixing: Place the accurately weighed cyclodextrin (e.g., at a 1:2 molar ratio of drug to CD) in a mortar.[8]

  • Wetting: Add a small amount of the water/ethanol mixture to the cyclodextrin to form a paste-like consistency.

  • Kneading: Slowly add the accurately weighed drug to the paste. Knead the mixture vigorously with the pestle for 45-60 minutes. The mixture should remain as a paste; add more solvent dropwise if it becomes too dry.

  • Drying: Spread the resulting product on a tray and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.[7]

  • Processing: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Storage: Store the final inclusion complex in a tightly sealed container in a desiccator.

Mechanism of Cyclodextrin Inclusion

The following diagram illustrates how a hydrophobic drug molecule is encapsulated by a cyclodextrin.

G cluster_0 Cyclodextrin Inclusion Complex cd Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) complex Water-Soluble Inclusion Complex cd->complex drug Poorly Soluble Pyrimidine Guest (Hydrophobic) drug->complex Encapsulation water Water Molecules complex->water Increased interaction with

Caption: Mechanism of cyclodextrin-based solubility enhancement.

References

Identifying and minimizing side products in aminopyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side products encountered during aminopyrimidine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in aminopyrimidine synthesis?

A1: During the synthesis of aminopyrimidines, several classes of side products can emerge depending on the reaction type. The most common include:

  • Isomers: Formed via rearrangements, such as the Dimroth rearrangement, where endocyclic and exocyclic nitrogen atoms exchange places.[1][2][3] This is often an unwanted side reaction that can occur in basic media or upon heating.[2]

  • Homocoupling Products: In transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling, boronic acids can react with themselves to form dimers (e.g., biphenyls from phenylboronic acid).[4] This is often promoted by the presence of oxygen.

  • Hydrolysis/Solvolysis Products: Halopyrimidines can react with water or alcohol solvents (solvolysis), especially under basic or acidic conditions at elevated temperatures, to yield undesired hydroxypyrimidines or alkoxypyrimidines.[5][6]

  • Dehalogenation Products: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.[7]

  • Over-amination Products: When reacting dihalopyrimidines, it can be challenging to achieve selective mono-amination, often leading to the formation of di-aminated side products.[5]

  • Dimerization/Tar Formation: In reactions like the Chichibabin amination, dimerization of the starting pyridine or pyrimidine can occur, and under high temperatures, complex, tarry mixtures can form.[8][9]

Q2: My LC-MS analysis shows an unexpected isomer of my target aminopyrimidine with the same mass. What could it be?

A2: An unexpected isomer with an identical mass is a classic indicator of a Dimroth rearrangement .[1][10] This is an isomerization process where the atoms of the heterocyclic ring and its substituent rearrange, typically via a ring-opening and ring-closing mechanism.[2][3] This rearrangement is common for 1-substituted 2-imino-1,2-dihydropyrimidines, which can isomerize to 2-substituted aminopyrimidines.[2] The reaction can be catalyzed by acids, bases, heat, or even light.[11] If your reaction was run in a basic medium or heated for an extended period, the likelihood of a Dimroth rearrangement is high. The presence of electron-withdrawing groups on the pyrimidine ring can also facilitate this rearrangement.[10]

Troubleshooting Guides

Guide 1: Low Yields and Tar Formation in Chichibabin Amination

Issue: The Chichibabin reaction of a pyrimidine with sodium amide results in a low yield of the desired 2-aminopyrimidine and a significant amount of dark, insoluble tar.

Root Causes & Solutions:

  • Dimerization: A common side reaction is the dimerization of the starting heterocycle.[8]

  • Reaction Temperature: High temperatures can promote polymerization and tar formation.

Troubleshooting Workflow:

start Low Yield / Tar in Chichibabin Reaction check_temp Is reaction temp > 150°C? start->check_temp lower_temp Action: Lower temperature to 110-130°C range. check_temp->lower_temp Yes check_pressure Is reaction run at atmospheric pressure? check_temp->check_pressure No lower_temp->check_pressure increase_pressure Action: Run reaction under N2 pressure (e.g., 350 psi). This favors amination over dimerization. check_pressure->increase_pressure Yes check_solvent Is solvent appropriate (e.g., Toluene, Xylene)? check_pressure->check_solvent No success Improved Yield and Purity increase_pressure->success change_solvent Action: Consider liquid ammonia with KNH2 for sensitive substrates. check_solvent->change_solvent No check_solvent->success Yes change_solvent->success cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Ligand Ligand Choice (e.g., XPhos, SPhos) Desired Desired C-N Coupling Product Ligand->Desired Bulky, e--rich ligands accelerate reductive elimination Side Dehalogenation Side Product Ligand->Side Poor ligand choice can favor β-hydride elimination Base Base Strength (e.g., NaOtBu vs K2CO3) Base->Desired Optimal strength promotes amine deprotonation Base->Side Excessively strong base can promote side reactions Solvent Solvent Choice (e.g., Toluene, Dioxane) Solvent->Desired Aprotic solvents stabilize catalyst start Setup Suzuki Reaction degas 1. Rigorously degas all solvents and reagents (N2 sparge or Freeze-Pump-Thaw) start->degas assemble 2. Assemble reactants (Aryl Halide, Base, Ligand, Pd(0) catalyst) under inert atmosphere (Ar/N2) degas->assemble slow_add 3. Add boronic acid solution slowly via syringe pump over 30-60 min assemble->slow_add heat 4. Heat to lowest effective temperature (e.g., 80°C) slow_add->heat monitor 5. Monitor reaction by TLC or LC-MS heat->monitor workup 6. Aqueous Workup and Purification monitor->workup

References

Technical Support Center: Scaling Up Production of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the production of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and plausible synthetic route starts from the corresponding nitrile, 4-amino-2-(methylthio)pyrimidine-5-carbonitrile. This involves the hydrolysis of the nitrile group to a carboxamide. A generalized two-step process is outlined below:

  • Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: This intermediate can be synthesized via a multicomponent reaction, for instance, a variation of the Biginelli reaction, though specific substrates would be required.

  • Hydrolysis of the Nitrile to Carboxamide: The carbonitrile is then hydrolyzed to the desired carboxamide. This can be achieved under acidic or basic conditions. For example, treatment with concentrated sulfuric acid can facilitate this transformation.[1]

Q2: What are the key challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound presents several challenges:

  • Exothermic Reactions: The hydrolysis of the nitrile can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Reagent Handling: The use of corrosive reagents like concentrated sulfuric acid or strong bases requires specialized equipment and handling procedures at an industrial scale.

  • Product Isolation and Purification: Obtaining a high-purity product can be difficult. Recrystallization is a common method, but solvent selection and optimization are crucial for achieving the desired purity and yield on a large scale.

  • Byproduct Formation: Undesired side reactions can lead to the formation of impurities that are difficult to remove. For instance, incomplete hydrolysis might leave unreacted nitrile, or harsh conditions could lead to the hydrolysis of the amino group.

Q3: How can I monitor the progress of the reaction during scale-up?

Effective reaction monitoring is critical for process control and optimization. Common techniques include:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts, offering a more precise way to determine reaction completion.

  • In-situ Spectroscopy (e.g., FT-IR, Raman): These techniques can provide real-time information about the chemical composition of the reaction mixture without the need for sampling.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time. - Gradually increase the reaction temperature while carefully monitoring for byproduct formation. - Ensure efficient mixing to improve mass transfer.
Degradation of product- Optimize reaction temperature to avoid decomposition. - Reduce reaction time if the product is found to be unstable under the reaction conditions.
Suboptimal reagent concentration- Titrate the concentration of the acid or base catalyst to find the optimal loading.
Low Purity Presence of starting material- Extend the reaction time or increase the temperature slightly to drive the reaction to completion.
Formation of byproducts- Adjust the reaction temperature; lower temperatures often favor the desired product. - Optimize the rate of addition of reagents to control the reaction selectivity. - Investigate alternative catalysts or solvent systems.
Inefficient purification- Experiment with different recrystallization solvents or solvent mixtures. - Consider column chromatography for purification, although this may be less feasible for very large scales.[3]
Poor Solubility of Reactants Inappropriate solvent- Screen a range of solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature.[2]
Difficult Product Isolation Product is an oil or does not precipitate- Attempt to form a salt of the product to induce crystallization. - Use an anti-solvent to precipitate the product. - If all else fails, extraction followed by solvent evaporation and purification by chromatography might be necessary.

Experimental Protocols

Illustrative Protocol for Nitrile Hydrolysis (Lab Scale)

This protocol is a generalized procedure and should be optimized for specific laboratory conditions and scale.

Materials:

  • 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Water

  • Sodium Hydroxide solution (for neutralization)

  • Ethyl Acetate (for recrystallization)

  • n-Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the nitrile while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to obtain pure this compound.[1]

Data Presentation

Table 1: Illustrative Effect of Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
25126595
5068592
7539088

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Table 2: Illustrative Solvent Screening for Recrystallization

Solvent SystemRecovery (%)Purity (%)
Ethanol8096
Isopropanol7597
Ethyl Acetate/Hexane9099
Dichloromethane6095

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Sulfuric Acid reaction Nitrile Hydrolysis start->reaction workup Quenching & Neutralization reaction->workup filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product This compound drying->final_product Pure Product

Caption: A generalized workflow for the synthesis and purification of the target compound.

troubleshooting_logic start Problem Identified: Low Yield or Purity check_reaction Analyze Reaction Mixture (TLC, HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction byproducts Significant Byproducts? incomplete_reaction->byproducts No increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time Yes optimize_conditions Optimize Conditions: - Lower Temperature - Slower Addition byproducts->optimize_conditions Yes check_purification Review Purification Protocol byproducts->check_purification No increase_time->check_reaction optimize_conditions->check_reaction end Improved Yield/Purity check_purification->end Refine Recrystallization

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Method Refinement for Kinase Activity Assays Using Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine-based kinase inhibitors. Our goal is to help you refine your experimental methods, mitigate common issues, and ensure the accuracy and reliability of your results.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during kinase activity assays involving pyrimidine inhibitors.

1.1 Issue: Unexpected Cell Death or Cytotoxicity at Low Inhibitor Concentrations

Question: My pyrimidine-based inhibitor is causing significant cell death, even at concentrations where the intended target kinase should not be sufficiently inhibited to induce such an effect. What are the potential causes and how can I troubleshoot this?

Answer: Unexpected cytotoxicity is a frequent challenge, often stemming from off-target effects of the kinase inhibitor.[1] Here is a step-by-step guide to investigate and resolve this issue:

  • Confirm On-Target Potency: The first step is to verify that your inhibitor is active against its intended target at the concentrations used. An in vitro kinase assay is the gold standard for determining the IC50 value of your compound against the purified target kinase.[1]

  • Assess Off-Target Kinase Inhibition: Pyrimidine scaffolds can bind to the ATP pocket of numerous kinases.[2][3] It is crucial to profile your inhibitor against a broad panel of kinases to identify potential off-targets that could be responsible for the observed toxicity.[1] Several commercial services are available for kinase selectivity profiling.[1]

  • Investigate Common Toxic Off-Targets: Inhibition of certain kinases involved in essential cellular processes is known to be associated with cytotoxicity.[1] If your kinase profiling reveals potent inhibition of such kinases, these may be the source of the observed cell death.[1]

  • Structure-Activity Relationship (SAR) Analysis: If available, compare the cytotoxicity profiles of analog compounds with their on- and off-target inhibition profiles. A correlation between the inhibition of a specific off-target and the degree of cytotoxicity across multiple compounds can help pinpoint the problematic off-target.[1]

  • Rescue Experiments: If a specific off-target is suspected, it may be possible to "rescue" the cells from the inhibitor's toxic effects by activating the downstream pathway of the off-target kinase through alternative means, for example, by adding a downstream signaling molecule.[1]

1.2 Issue: Discrepancy Between Biochemical Assay Potency (IC50) and Cell-Based Assay Potency (EC50)

Question: My pyrimidine inhibitor shows high potency in a biochemical kinase assay, but its potency is significantly lower in a cell-based assay. What could be causing this discrepancy?

Answer: This is a common observation, and several factors can contribute to a rightward shift in potency when moving from a biochemical to a cellular environment.

  • Cellular ATP Concentration: Kinase inhibitors are often ATP-competitive.[4] The intracellular concentration of ATP is in the millimolar range, which is significantly higher than the micromolar concentrations typically used in biochemical assays. This high level of the natural competitor (ATP) in cells can lead to a substantial decrease in the apparent potency of the inhibitor.[1] To obtain a more physiologically relevant estimate of potency, consider performing your biochemical assay at a higher ATP concentration.[1]

  • Plasma Protein Binding: If you are using serum-containing media in your cell-based assays, your inhibitor may bind to plasma proteins, which reduces the free concentration of the compound available to interact with the target kinase.[1]

  • Cell Permeability: The inhibitor must be able to cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a lower effective intracellular concentration compared to the concentration added to the media.

  • Efflux Pumps: Cells can actively transport compounds out via efflux pumps, such as P-glycoprotein (P-gp), which would also lower the intracellular concentration of the inhibitor.

1.3 Issue: Poor Solubility of the Pyrimidine Inhibitor in Aqueous Assay Buffers

Question: My pyrimidine-based inhibitor is precipitating when I dilute my DMSO stock solution into the aqueous buffer for my kinase assay. How can I improve its solubility?

Answer: Poor aqueous solubility is a common issue with small molecule inhibitors.[5][6] This phenomenon, often referred to as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[7] Here are several strategies to address this:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the inhibitor in your assay.[7]

  • pH Adjustment: For amine-containing pyrimidine compounds, solubility is often pH-dependent.[7] In acidic conditions, the amine group becomes protonated, forming a more soluble salt. Lowering the pH of the buffer can significantly improve solubility.[7]

  • Use of Co-solvents: Cautiously increasing the percentage of a water-miscible organic co-solvent (like DMSO or ethanol) in the final solution can help maintain solubility. However, be mindful of the tolerance of your enzyme and assay system to the co-solvent, as high concentrations can be detrimental.[7]

  • Employ Excipients: The use of solubilizing agents, such as cyclodextrins (e.g., HP-β-CD), can enhance the solubility of hydrophobic compounds by forming inclusion complexes.[6][8]

  • Sonication and Vortexing: Vigorous vortexing and brief sonication can help to break up solid particles and facilitate dissolution.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key components of a typical in vitro kinase inhibition assay?

A1: A standard in vitro kinase inhibition assay generally includes a purified recombinant kinase enzyme, a specific peptide or protein substrate, a phosphate donor (typically ATP), an assay buffer to maintain optimal pH and ionic strength, the pyrimidine-based test compound (inhibitor), and a detection system to measure kinase activity.[9][10]

Q2: How do I choose the appropriate controls for my kinase assay?

A2: Proper controls are essential for accurate data interpretation. Key controls include:

  • Vehicle Control (0% Inhibition): Contains the kinase, substrate, ATP, and the same concentration of the inhibitor's solvent (e.g., DMSO) as the test wells. This represents maximum kinase activity.

  • No Kinase Control (100% Inhibition): Contains the substrate, ATP, and vehicle, but no kinase enzyme. This serves as a background control.[9]

  • Positive Control Inhibitor: A known inhibitor of the target kinase is used to validate the assay's ability to detect inhibition.

Q3: How should I prepare my pyrimidine inhibitor for a dose-response curve?

A3: A serial dilution of the pyrimidine-based test compound is typically prepared in DMSO. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 10 mM).[9] A small volume of these diluted compounds is then added to the assay plate.[9]

Q4: Can off-target effects of pyrimidine inhibitors ever be beneficial?

A4: While often associated with toxicity, off-target effects can sometimes be therapeutically advantageous. A multi-kinase inhibitor that targets several components of a cancer-related pathway may have a more potent anti-tumor effect than a highly selective inhibitor.[1] For instance, some successful clinical kinase inhibitors are known to have multiple targets that contribute to their efficacy.[11] However, any potential benefits must be carefully weighed against the risks of toxicity.[1]

Q5: What is the significance of the pyrimidine scaffold in kinase inhibitors?

A5: The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry.[2] It can act as a bioisostere of the adenine base of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide range of kinases.[2][12] By occupying this site, these inhibitors block the transfer of a phosphate group from ATP to the substrate, thereby inhibiting kinase activity and modulating downstream signaling pathways.[2]

Section 3: Data Presentation

Table 1: Example Inhibitory Activity of Pyrimidine Derivatives Against Target Kinases

Compound IDTarget KinaseAssay TypeIC50 (nM)
Compound AJAK1Biochemical (Z'-LYTE)2.1
Compound AJAK2Biochemical (Z'-LYTE)12
Compound BAurora AEnzymatic< 200
Compound CPI3KαBiochemical15
Compound CmTORBiochemical25

Data is illustrative and compiled from various sources for demonstration purposes.[13][14][15]

Table 2: Troubleshooting Summary for Common Kinase Assay Issues

IssuePotential CauseRecommended Solution
High background signal Non-specific binding of antibody in ELISA-based assaysIncrease washing steps; include a blocking agent.
ATP detection reagent instabilityPrepare fresh reagent; ensure proper storage conditions.
Low signal-to-noise ratio Suboptimal enzyme or substrate concentrationTitrate enzyme and substrate to determine optimal concentrations.
Insufficient incubation timeOptimize incubation time to ensure the reaction is in the linear range.[9]
Inconsistent results Pipetting errorsUse calibrated pipettes; consider automated liquid handlers for HTS.
Edge effects in microplatesAvoid using the outer wells of the plate; ensure proper sealing to prevent evaporation.
Inhibitor appears inactive Compound degradationCheck compound stability in assay buffer.
Incorrect ATP concentration for competitive inhibitorsEnsure ATP concentration is at or below the Km for ATP.[16]

Section 4: Experimental Protocols

Protocol 1: Luminescence-Based Biochemical Kinase Inhibition Assay (e.g., for JAK2)

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.[9]

Materials:

  • Recombinant human JAK2 enzyme

  • Specific peptide substrate for JAK2

  • ATP

  • Kinase assay buffer

  • Pyrimidine-based test compounds in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only control (vehicle), and a positive control inhibitor to the appropriate wells of the 384-well plate.[9]

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[9]

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a separate set of wells.[9]

  • Incubation: Mix the plate gently on a plate shaker. Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[9]

  • Signal Detection: After incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and generate a luminescent signal.[9]

  • Signal Stabilization: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Assay for Kinase Inhibition (e.g., Proliferation Assay)

This protocol assesses the ability of an inhibitor to block the activity of its target kinase in living cells.[10]

Materials:

  • Cancer cell line known to be dependent on the target kinase for proliferation.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Pyrimidine-based test compound in DMSO.

  • MTT or other cell viability reagent.

  • 96-well clear flat-bottom cell culture plates.

  • Multichannel pipettor, incubator, and a microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with the inhibitor at various concentrations. Prepare serial dilutions of the inhibitor in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is typically ≤ 0.5%.[8] Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the cells with the inhibitor for a period that allows for measurable effects on proliferation (e.g., 48-72 hours).

  • Assessment of Cell Viability: After the incubation period, add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

  • Signal Development: Incubate for the time required for the reagent to be metabolized by viable cells (e.g., 2-4 hours for MTT).

  • Data Acquisition: If using MTT, add a solubilization solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the EC50 value.

Section 5: Mandatory Visualizations

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow start Start: Prepare Reagents prep_inhibitor Prepare serial dilutions of pyrimidine inhibitor in DMSO start->prep_inhibitor prep_kinase Dilute recombinant kinase in assay buffer start->prep_kinase prep_substrate Prepare Substrate/ATP mixture in assay buffer start->prep_substrate plate_setup Assay Plate Setup (384-well) add_inhibitor Add inhibitor dilutions and DMSO controls to wells plate_setup->add_inhibitor add_kinase Add diluted kinase enzyme to all wells add_inhibitor->add_kinase initiate_reaction Initiate reaction by adding Substrate/ATP mixture add_kinase->initiate_reaction incubate Incubate at Room Temperature (e.g., 60 minutes) initiate_reaction->incubate detect_signal Signal Detection: Stop reaction and add detection reagent incubate->detect_signal read_plate Read luminescence on a plate reader detect_signal->read_plate analyze_data Data Analysis: Calculate % inhibition and determine IC50 read_plate->analyze_data end_process End analyze_data->end_process G cluster_pathway Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Recruitment & Phosphorylation stat_p p-STAT jak->stat_p dimer STAT Dimer stat_p->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation gene_transcription Gene Transcription nucleus->gene_transcription 6. Binds DNA inhibitor Pyrimidine-based JAK Inhibitor inhibitor->jak Inhibition G cluster_troubleshooting Troubleshooting Logic: Potency Discrepancy start Biochemical IC50 << Cellular EC50 check_atp Is biochemical assay run at low [ATP]? start->check_atp increase_atp Rerun biochemical assay at high (mM) [ATP] check_atp->increase_atp Yes check_serum Does cell media contain serum? check_atp->check_serum No increase_atp->check_serum check_ppb Measure Plasma Protein Binding check_serum->check_ppb Yes check_permeability Assess cell permeability (e.g., PAMPA) check_serum->check_permeability No check_ppb->check_permeability check_efflux Use efflux pump inhibitors in cell assay check_permeability->check_efflux conclusion Re-evaluate structure for better cell penetration or lower protein binding check_efflux->conclusion

References

Technical Support Center: Enhancing Oral Bioavailability of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of pyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine-based compound demonstrates high in vitro potency but exhibits poor oral bioavailability in animal models. What are the primary contributing factors?

A1: Poor oral bioavailability for potent pyrimidine-based compounds is a frequent challenge in drug development. The primary reasons often stem from suboptimal physicochemical and pharmacokinetic properties. Key factors include:

  • Low Aqueous Solubility: Many heterocyclic compounds, including pyrimidine derivatives, have poor solubility in aqueous solutions, which is a critical prerequisite for absorption in the gastrointestinal (GI) tract.[1][2]

  • Low Intestinal Permeability: The compound may not effectively traverse the intestinal epithelium to enter systemic circulation.[1]

  • High First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the intestinal wall and liver (e.g., Cytochrome P450 enzymes) before it can reach the systemic circulation.[1]

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), located in the intestinal wall. These transporters actively pump the compound back into the intestinal lumen, thereby reducing its net absorption.[1][3]

Q2: What initial in vitro experiments are essential to diagnose the cause of low oral bioavailability for my pyrimidine compound?

A2: A standard suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended to pinpoint the barriers to oral bioavailability. These include:

  • Kinetic and Thermodynamic Solubility Assays: To quantify the aqueous solubility of your compound.[2][4][5]

  • Caco-2 Permeability Assay: This assay assesses intestinal permeability and can also identify if the compound is a substrate for efflux transporters.[1][6][7]

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the rate of metabolic clearance.

  • CYP Inhibition/Identification Assays: To identify the specific cytochrome P450 enzymes responsible for metabolism.

Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble pyrimidine compounds?

A3: Several formulation strategies can be employed to improve the solubility and dissolution rate of your compound:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.[1][8][9]

  • Particle Size Reduction: Techniques such as nanosuspensions increase the surface area of the drug, leading to a faster dissolution rate.[1][8]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its apparent solubility and dissolution.[10]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin can increase its aqueous solubility.[1][8]

Q4: Can chemical modifications to my pyrimidine-based compound improve its oral bioavailability?

A4: Yes, medicinal chemistry approaches can significantly impact oral bioavailability. Consider the following strategies:

  • Prodrugs: Attaching a promoiety to the molecule can enhance its solubility or permeability. This promoiety is designed to be cleaved in vivo, releasing the active drug.[1][11]

  • Modulating Physicochemical Properties: Systematically altering properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors/acceptors can optimize both solubility and permeability.[1]

  • Blocking Metabolic "Soft Spots": Identifying and modifying the parts of the molecule that are susceptible to rapid metabolism can enhance its metabolic stability.[1]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptoms:

  • Compound precipitates when diluted from a DMSO stock into an aqueous buffer.[12]

  • Inconsistent results in in vitro assays.[1]

  • Low oral exposure in vivo despite good permeability.

Troubleshooting Workflow:

start Low Aqueous Solubility Detected solubility_assay Confirm with Kinetic & Thermodynamic Solubility Assays start->solubility_assay formulation Formulation Strategies solubility_assay->formulation If solubility is the primary issue chem_mod Chemical Modification solubility_assay->chem_mod If formulation is not feasible or sufficient sub_formulation Nanosuspension Amorphous Solid Dispersion Lipid-Based Formulation (SEDDS) Cyclodextrin Complexation formulation->sub_formulation sub_chem_mod Introduce Ionizable Groups Prodrug Approach Reduce Lipophilicity (LogP) chem_mod->sub_chem_mod start Low Permeability / High Efflux in Caco-2 Assay high_efflux High Efflux Ratio (>2)? start->high_efflux low_papp Low Papp (A-B) high_efflux->low_papp No confirm_transporter Confirm Transporter Involvement (e.g., co-dosing with inhibitor like verapamil) high_efflux->confirm_transporter Yes analyze_physchem Analyze Physicochemical Properties (e.g., high MW, high PSA) low_papp->analyze_physchem chem_mod_efflux Chemical Modification to Reduce Transporter Recognition confirm_transporter->chem_mod_efflux chem_mod_papp Chemical Modification to Improve Lipophilicity or Reduce H-bonding analyze_physchem->chem_mod_papp cluster_membrane Intestinal Epithelial Cell Membrane pgp P-glycoprotein (P-gp) drug_lumen Pyrimidine Compound (Intestinal Lumen) pgp->drug_lumen Efflux adp ADP + Pi pgp->adp drug_cell Pyrimidine Compound (Intracellular) drug_lumen->drug_cell Passive Diffusion drug_cell->pgp Binding atp ATP atp->pgp Hydrolysis start High First-Pass Metabolism identify_metabolites Identify Metabolites and Metabolic 'Soft Spots' start->identify_metabolites chem_mod Chemical Modification to Block Metabolic Sites identify_metabolites->chem_mod prodrug Prodrug Strategy to Mask Metabolic Sites identify_metabolites->prodrug inhibitor Co-administration with a Metabolic Inhibitor (e.g., Ritonavir) identify_metabolites->inhibitor pyrimidine_drug Pyrimidine-Based Drug phase1 Phase I Metabolism (e.g., Oxidation by CYPs) pyrimidine_drug->phase1 excretion Excretion pyrimidine_drug->excretion Direct phase2 Phase II Metabolism (e.g., Glucuronidation) phase1->phase2 phase2->excretion

References

Best practices for handling and storing 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers and scientists using this compound (CAS No: 89533-28-8) in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValueSource(s)
CAS Number 89533-28-8[1][2][3]
Molecular Formula C₆H₈N₄OS[1][2]
Molecular Weight 184.22 g/mol [1][2][4]
Appearance Solid[1]
Purity Typically ≥95%[1][2]
Melting Point 250°C (decomposes)[2]
Flash Point 208.5°C[2]
Density 1.45 g/cm³[2]

Frequently Asked Questions (FAQs)

Section 1: General Handling, Storage, and Safety

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] For long-term storage, some suppliers of similar pyrimidine derivatives recommend refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[6][7]

Q2: What personal protective equipment (PPE) is required for handling?

A2: Standard laboratory PPE is required. This includes:

  • Eye Protection: Wear appropriate chemical safety goggles or a face shield, compliant with OSHA or EN 166 standards.[5][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves properly.[8]

  • Body Protection: Wear a lab coat or a protective suit to prevent skin exposure.[5][8]

  • Respiratory Protection: If working with fine powder or in a poorly ventilated area, use a NIOSH/MSHA or EN 149 approved respirator to avoid dust inhalation.[5][8]

Q3: What should I do in case of accidental exposure or a spill?

A3: Follow these first-aid and spill response procedures:

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][8] If irritation persists, seek medical attention.[5]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[5][8] If skin irritation occurs, get medical advice.[5]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[5]

  • Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[5][8]

  • Spill: For a small spill, avoid dust formation.[5] Sweep or shovel the material into a suitable, closed container for disposal.[5][8] Ensure adequate ventilation.[5] Do not let the product enter drains.[8]

Q4: Are there any known chemical incompatibilities?

A4: Yes, avoid contact with strong oxidizing agents.[5] The compound is stable under normal conditions, but you should avoid excess heat and dust formation.[5]

Section 2: Experimental Troubleshooting

Q1: I'm having trouble dissolving the compound. What solvents should I try?

A1: The compound is a solid, and while specific solubility data is not widely published, pyrimidine derivatives often show good solubility in organic solvents. For a related compound, 4-Amino-5-imidazolecarboxamide, DMSO is an effective solvent.[9]

  • Recommended Starting Solvent: Try dissolving the compound in fresh, anhydrous DMSO.

  • Alternative Solvents: If DMSO is not suitable for your experiment, you can test other common organic solvents like DMF or ethanol.

  • Aqueous Solutions: Solubility in water is expected to be low.[10] To prepare aqueous solutions, first create a concentrated stock in an organic solvent like DMSO and then perform a serial dilution into your aqueous buffer. Be aware of the final concentration of the organic solvent in your experiment.

Q2: My results are inconsistent. Could the compound be degrading?

A2: Inconsistent results can be a sign of compound degradation. To minimize this risk:

  • Follow Storage Guidelines: Always store the compound as recommended (cool, dry, dark, and under inert gas if possible).[5][6][7]

  • Use Fresh Solutions: Prepare stock solutions fresh for each experiment or store them in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Check for Incompatibilities: Ensure your experimental buffer and other reagents are compatible with the compound. Avoid strong oxidizing agents.[5]

  • pH and Temperature: Be mindful of the pH and temperature of your experimental conditions, as extreme conditions can promote hydrolysis or degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol provides a general method for preparing a stock solution, which is a critical first step for most experiments.

  • Calculate Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight is 184.22 g/mol .

    • Formula: Mass (g) = 0.18422 g/L * Desired Volume (L)

    • Example for 10 mL: Mass = 0.18422 * 0.01 L = 0.00184 g = 1.84 mg.

  • Weigh Compound: Carefully weigh the calculated mass of the compound in a microcentrifuge tube using a calibrated analytical balance.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, you would add 1 mL of DMSO to the 1.84 mg of compound.

  • Dissolve: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution, but monitor for any signs of degradation.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to maintain stability and prevent contamination.

Visualizations and Workflows

General Experimental Workflow

The following diagram outlines the typical workflow for using this compound in a research setting.

G cluster_prep Preparation cluster_exp Experimentation Receive Receive & Log Compound Store Store Compound (Cool, Dry, Dark) Receive->Store PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) Store->PrepStock Dilute Dilute to Working Concentration PrepStock->Dilute Assay Perform Assay (e.g., Cell Culture) Dilute->Assay Analyze Data Acquisition & Analysis Assay->Analyze

Caption: General workflow from compound receipt to experimental data analysis.

Safety and First Aid Workflow

This diagram provides a logical flow for responding to an accidental exposure event.

G Start Exposure Event Occurs Assess Assess Exposure Type Start->Assess Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eye Inhale Inhalation Assess->Inhale Inhalation WashSkin Wash with Soap & Water for 15 min Skin->WashSkin RinseEye Rinse with Water for 15 min Eye->RinseEye FreshAir Move to Fresh Air Inhale->FreshAir Evaluate Evaluate Symptoms WashSkin->Evaluate RinseEye->Evaluate FreshAir->Evaluate SeekMedical Seek Medical Attention Evaluate->SeekMedical Symptoms Persist Monitor Monitor for Symptoms Evaluate->Monitor No Symptoms

Caption: Decision tree for first aid response to accidental exposure.

Potential Signaling Pathway Involvement

Compounds in the pyrimidine-5-carboxamide class have been investigated as inhibitors of Nicotinamide N-methyltransferase (NNMT).[11] NNMT is a potential therapeutic target for metabolic diseases like type 2 diabetes.[11] The diagram below illustrates this mechanism.

G cluster_pathway NNMT Catalytic Cycle SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT MeNAM 1-Methylnicotinamide (1-MeNAM) NNMT->MeNAM Catalyzes Methyl Transfer Inhibitor 4-Amino-2-(methylthio) -pyrimidine-5-carboxamide (Potential Inhibitor) Inhibitor->NNMT Inhibition

Caption: Potential inhibition of the NNMT enzyme by a pyrimidine-5-carboxamide compound.

References

Validation & Comparative

Structure-Activity Relationship (SAR) Analysis of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-2-(methylthio)pyrimidine-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core element in the design of potent enzyme inhibitors, particularly targeting kinases. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on and related to the this compound core, supported by experimental data from relevant studies.

Data Presentation: Comparative Biological Activity

Due to the limited availability of a cohesive SAR study on a single biological target for the exact this compound scaffold, this section presents data from closely related 4-aminopyrimidine and thieno[2,3-d]pyrimidine derivatives. This comparative approach allows for the inference of potential SAR trends for the core structure of interest.

Compound IDCore StructureR1 (at C2)R2 (at C4)R3 (at C5/C6)Target/AssayIC50/ActivityReference
1 4-amino-thieno[2,3-d]pyrimidine-benzyl-NH2-COOEt, -CH3MCF-7 (Antiproliferative)0.013 µM[1]
2 4-amino-thieno[2,3-d]pyrimidine-phenyl-NH2-COOEt, -CH3MCF-7 (Antiproliferative)0.023 µM[1]
3 4-amino-thieno[2,3-d]pyrimidine-3,4,5-trimethoxyphenyl-NH2-COOEt, -CH3MCF-7 (Antiproliferative)>1 µM[1]
4 4-amino-thieno[2,3-d]pyrimidine-pyridin-4-yl-NH2-COOEt, -CH3MCF-7 (Antiproliferative)>13 µM[1]
5 2-amino-pyrimidine-5-carboxamide-[2-(3-chloro-4-hydroxyphenyl)ethyl]amino-benzylamino-HSTAT6 Inhibition21 nM
6 6-amino-2-thio-3H-pyrimidin-4-one-SH-NH-C6H4-4-Cl-HADP-induced Platelet Aggregation91% inhibition @ 100µM[2]
7 6-amino-2-thio-3H-pyrimidin-4-one-SH-NH-C6H4-4-F-HADP-induced Platelet Aggregation87% inhibition @ 100µM[2]

Key Observations from Comparative Data:

  • Substituents at the 2-position: In the thieno[2,3-d]pyrimidine series, substitution at the 2-position with a benzyl group (Compound 1) or a phenyl group (Compound 2) resulted in potent antiproliferative activity against the MCF-7 cell line. In contrast, a bulky, electron-rich 3,4,5-trimethoxyphenyl group (Compound 3) or a pyridinyl group (Compound 4) led to a significant decrease in activity.[1] This suggests that a moderately sized, lipophilic group at this position may be favorable for this particular biological effect. For the core of interest, this highlights the importance of the methylthio group and suggests that variations in the alkyl or arylthio substituent could significantly modulate activity.

  • Substituents at the 4-position: The consistent presence of a 4-amino group across active compounds underscores its potential importance for target engagement, likely through hydrogen bonding interactions.

  • Substituents at the 5-position: The carboxamide moiety at the 5-position is a common feature in many kinase inhibitors, often involved in crucial hydrogen bond interactions with the hinge region of the kinase. Variations in the amide substituent would be a critical area for SAR exploration.

  • Fused Ring Systems: The high potency of the thieno[2,3-d]pyrimidine derivatives (Compounds 1 and 2) suggests that extending the core scaffold can lead to enhanced activity, potentially by providing additional binding interactions or optimizing the orientation of key functional groups.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative data to provide context for the presented results.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the thieno[2,3-d]pyrimidine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Human breast cancer (MCF-7) cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

STAT6 Inhibition Assay

The inhibitory activity against STAT6 was evaluated using a luciferase reporter gene assay.

  • Cell Transfection: A human cell line was co-transfected with plasmids encoding a STAT6-responsive luciferase reporter and a constitutively expressed β-galactosidase (for normalization).

  • Compound Treatment: The transfected cells were pre-incubated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells were then stimulated with interleukin-4 (IL-4) to activate the STAT6 signaling pathway.

  • Lysis and Reporter Assay: After an appropriate incubation time, the cells were lysed, and the luciferase and β-galactosidase activities were measured using specific substrates and a luminometer/spectrophotometer.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition of luciferase activity against the compound concentration.

ADP-Induced Platelet Aggregation Assay

The inhibitory effect on platelet aggregation was assessed using light transmission aggregometry.[2]

  • Platelet-Rich Plasma (PRP) Preparation: Blood was collected from healthy volunteers, and PRP was prepared by centrifugation.

  • Aggregation Measurement: The PRP was placed in an aggregometer cuvette, and a baseline light transmission was established.

  • Compound Incubation: The test compound or vehicle was added to the PRP and incubated for a specified time.

  • Aggregation Induction: Platelet aggregation was induced by the addition of adenosine diphosphate (ADP).

  • Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, was recorded over time. The percentage of inhibition was calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control.

Mandatory Visualization

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4-Amino-2-(methylthio)pyrimidine -5-carboxamide Derivative Inhibitor->RAF

Caption: Generic Kinase Inhibitor Signaling Pathway.

Experimental Workflow

G start Start: Synthesis of 4-Amino-2-(methylthio)pyrimidine -5-carboxamide Analogs purification Purification and Characterization (HPLC, NMR, MS) start->purification screening Primary Biological Screening (e.g., Kinase Inhibition Assay) purification->screening hit_id Hit Identification (Compounds with significant activity) screening->hit_id sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis lead_opt Lead Optimization (Synthesis of focused library) sar_analysis->lead_opt lead_opt->screening in_vivo In Vivo Efficacy and Toxicity Studies lead_opt->in_vivo end End: Preclinical Candidate in_vivo->end

References

A Comparative Analysis of Kinase Inhibitor Scaffolds: Pyrimidine, Quinazoline, and Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision in the design of novel kinase inhibitors. This guide provides a comparative study of the 4-Amino-2-(methylthio)pyrimidine-5-carboxamide scaffold, represented by related pyrimidine derivatives, against the well-established quinazoline and indazole scaffolds. This analysis is supported by quantitative inhibitory data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

The landscape of kinase inhibitor discovery is dominated by a few "privileged" heterocyclic scaffolds that have demonstrated a high degree of success in targeting the ATP-binding site of various kinases. Among these, pyrimidines, quinazolines, and indazoles are prominent. While this compound itself is primarily a synthetic intermediate, its core pyrimidine structure is central to numerous potent kinase inhibitors.[1][2] This guide will therefore compare a representative advanced pyrimidine-based inhibitor alongside leading examples from the quinazoline and indazole classes, focusing on their activity against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two critical targets in oncology.

Comparative Inhibitory Activity

The inhibitory potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values for representative kinase inhibitors from each scaffold class against EGFR and VEGFR-2. Lower IC50 values indicate higher potency.

Scaffold ClassRepresentative InhibitorTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
Pyrimidine OsimertinibEGFR (WT)~15-
EGFR (L858R)~1-
EGFR (T790M)~1~15 (H1975)
PazopanibVEGFR-230-
Quinazoline ErlotinibEGFR (WT)~2~5 (PC-9)
EGFR (L858R)~2-
EGFR (T790M)~200>5000 (H1975)
Compound 4eVEGFR-2189-
EGFR69.4-
Indazole AxitinibVEGFR-20.2-
PazopanibVEGFR-110-
VEGFR-230-
VEGFR-347-

Note: IC50 values are compiled from various sources and can vary based on specific assay conditions.[3][4][5] The cellular IC50 values are dependent on the cell line used.

Signaling Pathways and Mechanism of Inhibition

EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis.[6] Kinase inhibitors targeting these receptors typically act by competing with ATP for binding to the catalytic kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR ATP ATP ATP->P_EGFR Inhibitor Kinase Inhibitor (Pyrimidine, Quinazoline, Indazole) Inhibitor->EGFR Blocks ATP Binding Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

The diagram above illustrates the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which initiates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to cell proliferation and survival.[7][8] Kinase inhibitors from all three scaffold classes competitively bind to the ATP pocket of the EGFR kinase domain, preventing these downstream signaling events.

A similar mechanism applies to VEGFR signaling, which is a key regulator of angiogenesis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (VEGF) Ligand (VEGF) VEGFR VEGFR Ligand (VEGF)->VEGFR P_VEGFR Phosphorylated VEGFR VEGFR->P_VEGFR ATP ATP ATP->P_VEGFR Inhibitor Kinase Inhibitor (Pyrimidine, Quinazoline, Indazole) Inhibitor->VEGFR Blocks ATP Binding PLCg PLCγ P_VEGFR->PLCg PI3K PI3K P_VEGFR->PI3K Ras_Raf_MAPK Ras/Raf/MAPK Pathway PLCg->Ras_Raf_MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis & Endothelial Cell Survival Akt->Angiogenesis Ras_Raf_MAPK->Angiogenesis

Caption: Overview of the VEGFR signaling pathway and its inhibition.

Experimental Protocols

The determination of IC50 values is a cornerstone of kinase inhibitor characterization. A common method is the in vitro kinase activity assay, which can be performed using various detection methods, such as luminescence-based assays that quantify ATP consumption.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

  • Recombinant purified protein kinase (e.g., EGFR, VEGFR-2)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (inhibitors)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • 384-well white microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the kinase substrate in the reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the kinase reaction and quantify the amount of ADP produced by adding the reagents from the luminescence-based detection kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete unused ATP and then convert the generated ADP back to ATP, which is used to drive a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a suitable model (e.g., four-parameter logistic regression) to calculate the IC50 value.[9]

Experimental_Workflow A 1. Compound Dilution (Serial dilution of inhibitor) B 2. Kinase Reaction Setup (Add kinase, substrate, and inhibitor to plate) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubation (e.g., 60 min at 30°C) C->D E 5. ADP Detection (Add detection reagents) D->E F 6. Read Luminescence (Plate reader) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: General workflow for an in vitro kinase inhibition assay.

References

In vivo experimental validation of pyrimidine carboxamide efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo experimental performance of pyrimidine carboxamides across various therapeutic areas, including inflammatory bowel disease, cancer, and metabolic disorders. The data presented is based on published preclinical studies and is intended to provide a comprehensive overview of the efficacy of this class of compounds compared to relevant alternatives.

Inflammatory Bowel Disease (IBD): SIK Inhibition

A novel pyrimidine-5-carboxamide derivative, compound 8h , has demonstrated significant anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis mouse model. This compound was developed to improve the drug-like properties of its parent molecule, HG-9-91-01 , a known salt-inducible kinase (SIK) inhibitor.

Comparative Efficacy Data
CompoundDosageKey Efficacy EndpointsAnimal ModelReference
Compound 8h Not specified in abstract- Significantly up-regulated anti-inflammatory cytokine IL-10- Reduced pro-inflammatory cytokine IL-12- Excellent anti-inflammatory effectsDSS-induced colitis in mice[1][2]
HG-9-91-01 Not specified in abstractParent compound with poor drug-like properties (rapid elimination, low in vivo exposure)Not directly tested for in vivo efficacy in this study[1][2]
Experimental Protocol: DSS-Induced Colitis Model

The in vivo efficacy of compound 8h was evaluated using a well-established DSS-induced colitis model in mice.

  • Animal Model: Specific pathogen-free mice (strain, age, and sex are typically specified in the full study).

  • Induction of Colitis: Mice are administered 2.5-5% (w/v) DSS in their drinking water for a period of 5-7 days to induce acute colitis.[3][4][5]

  • Treatment: Compound 8h is administered to the treatment group, typically via oral gavage, at a specified dose and frequency. A vehicle control group receives the vehicle solution.

  • Efficacy Assessment: Disease activity index (DAI), which includes body weight loss, stool consistency, and presence of blood in the stool, is monitored daily. At the end of the study, colon length is measured, and histological analysis of the colon tissue is performed to assess inflammation and tissue damage. Cytokine levels in the colonic tissue or serum are measured by methods like ELISA or qPCR.[1][2]

Signaling Pathway: SIK Inhibition in Macrophages

Compound 8h exerts its anti-inflammatory effects by inhibiting Salt-Inducible Kinases (SIKs), which are crucial regulators of macrophage polarization.

SIK_Inhibition cluster_macrophage Macrophage Pro-inflammatory Stimuli Pro-inflammatory Stimuli SIKs SIKs Pro-inflammatory Stimuli->SIKs activates CRTC3 CRTC3 SIKs->CRTC3 phosphorylates (inactivates) Pro-inflammatory Cytokines (e.g., IL-12) Pro-inflammatory Cytokines (e.g., IL-12) SIKs->Pro-inflammatory Cytokines (e.g., IL-12) promotes CREB CREB CRTC3->CREB co-activates (when dephosphorylated) Anti-inflammatory Cytokines (e.g., IL-10) Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti-inflammatory Cytokines (e.g., IL-10) promotes transcription Compound 8h Compound 8h Compound 8h->SIKs inhibits

Caption: SIK inhibition by Compound 8h in macrophages.

Cancer: Microtubule Polymerization Inhibition

Certain pyrimidine carboxamide derivatives have been identified as potent microtubule targeting agents, demonstrating significant anti-cancer activity in vivo. These compounds often bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Comparative Efficacy Data
CompoundDosageTumor ModelComparisonKey Efficacy EndpointsReference
Compound 8c Not specified in abstractGlioblastoma (GBM) xenograftTemozolomide (TMZ)- Reduced tumor volume by 66%- Reduced tumor weight by over 50%- No observable toxicity[6]
Pyrazolo[4,3-d]pyrimidine 9 Not specified in abstractMCF-7 breast cancer xenograftPaclitaxel- Significantly better at reducing tumor volume than paclitaxel[7]
MP-HJ-1b Not specified in abstractVarious human cancer cell line xenograftsNot specified- Potent inhibitor of tumor cell growth- Overcomes multidrug resistance in vivo[8]
Experimental Protocol: Tumor Xenograft Model

The antitumor efficacy of these pyrimidine carboxamides was evaluated in subcutaneous xenograft models.

  • Cell Lines: Human cancer cell lines (e.g., glioblastoma, breast cancer) are cultured in vitro.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[9][10][11][12][13]

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of the mice.[12]

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The pyrimidine carboxamide or the comparator drug is administered at a defined dose and schedule (e.g., intraperitoneally or orally).

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, the tumors are excised and weighed. Animal body weight is also monitored as an indicator of toxicity.[12][13]

Signaling Pathway: Microtubule Polymerization Inhibition

Pyrimidine carboxamides that act as microtubule inhibitors disrupt the normal dynamics of microtubule assembly and disassembly, which is crucial for cell division.

Microtubule_Inhibition cluster_cell Cancer Cell Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Mitotic Spindle Formation->Apoptosis disruption leads to Pyrimidine Carboxamide Pyrimidine Carboxamide Pyrimidine Carboxamide->Tubulin Dimers binds to colchicine site

Caption: Mechanism of microtubule polymerization inhibition.

Metabolic Disorders: NNMT Inhibition

Pyrimidine-5-carboxamide compounds have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in obesity and type 2 diabetes. Inhibition of NNMT has been shown to improve metabolic parameters in preclinical models.

Comparative Efficacy Data
CompoundDosageAnimal ModelKey Efficacy EndpointsReference
JBSNF-000088 Not specified in abstractHigh-fat diet (HFD)-induced obese miceLean control mice- Reduction in body weight- Improved insulin sensitivity- Normalized glucose tolerance
5A1MQ Not specified in abstractDiet-induced obese (DIO) miceVehicle control- Limited body weight and fat mass gains- Improved oral glucose tolerance and insulin sensitivity- Attenuated hepatic steatosis
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes Model

While the referenced studies used diet-induced obesity models, the streptozotocin (STZ)-induced diabetes model is a common alternative for studying anti-diabetic agents.

  • Animal Model: Mice or rats are used.

  • Induction of Diabetes: A single high dose or multiple low doses of STZ are injected intraperitoneally to destroy pancreatic β-cells, leading to hyperglycemia.[14][15][16][17][18]

  • Treatment: The NNMT inhibitor or a comparator drug like metformin would be administered to the treatment group.

  • Efficacy Assessment: Blood glucose levels, insulin levels, and glucose tolerance are measured. Body weight and food/water intake are also monitored.

Signaling Pathway: NNMT Inhibition

NNMT inhibition impacts cellular metabolism by modulating the levels of NAD+ and S-adenosylmethionine (SAM).

NNMT_Inhibition cluster_cell Adipocyte/Hepatocyte Nicotinamide (NAM) Nicotinamide (NAM) SAM SAM NNMT NNMT SAM->NNMT 1-MNA 1-MNA NNMT->1-MNA SAH SAH NNMT->SAH NAD+ Salvage Pathway NAD+ Salvage Pathway Improved Metabolic Health Improved Metabolic Health NAD+ Salvage Pathway->Improved Metabolic Health leads to Pyrimidine Carboxamide (NNMTi) Pyrimidine Carboxamide (NNMTi) Pyrimidine Carboxamide (NNMTi)->NNMT inhibits NAM NAM NAM->NNMT NAM->NAD+ Salvage Pathway substrate for

Caption: NNMT inhibition and its effect on cellular metabolism.

References

A Comparative Guide to Validating Target Engagement of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide-based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel chemical probe, such as one based on the 4-amino-2-(methylthio)pyrimidine-5-carboxamide scaffold, directly interacts with its intended protein target within a cellular environment is a cornerstone of modern drug discovery. This guide provides a comparative overview of leading methodologies for validating such target engagement, offering detailed experimental protocols and data presentation formats to aid in the selection of the most appropriate assay for your research needs.

While the this compound core has been explored in the development of various inhibitors, including those for kinases and nicotinamide N-methyltransferase (NNMT), this guide will use a hypothetical probe from this class to illustrate its validation against a target protein.[1][2][3] The principles and techniques discussed are broadly applicable to a wide range of small molecule probes and their putative targets.

Key Methodologies for Target Engagement Validation

Several powerful techniques are available to confirm and quantify the interaction between a chemical probe and its target protein in a biologically relevant setting. These methods primarily detect changes in the biophysical properties of the target protein upon probe binding. This guide will focus on three widely adopted, yet distinct, approaches: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Chemical Proteomics.

A summary of these methods is presented below:

MethodPrincipleKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free; applicable in intact cells and tissues; reflects physiological conditions.[4]Requires a specific antibody for Western blot detection; not all proteins exhibit a significant thermal shift.
NanoBRET™ Target Engagement Assay Measures the proximity of a fluorescently labeled probe to a NanoLuc® luciferase-tagged target protein via bioluminescence resonance energy transfer (BRET).Real-time, live-cell measurements; quantitative and high-throughput.[5]Requires genetic modification of the target protein; necessitates a fluorescently labeled probe.
Chemical Proteomics Utilizes affinity-based probes or competition with native probes to enrich for target proteins, followed by identification and quantification via mass spectrometry.Unbiased, proteome-wide view of on- and off-target interactions.[6]Technically complex; may require specialized chemical probes and instrumentation.

I. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular context without the need for modifying the probe or the target protein.[7] The underlying principle is that the binding of a small molecule probe stabilizes the target protein, leading to an increase in its melting temperature.[4][7]

Experimental Workflow and Data

The general workflow for a CETSA experiment involves treating cells with the probe, subjecting the cells to a heat shock across a range of temperatures, lysing the cells, and then quantifying the amount of soluble target protein remaining at each temperature, typically by Western blotting.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis start Intact Cells treat Incubate with Pyrimidine Probe or Vehicle Control start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Aggregated Proteins lyse->separate quantify Quantify Soluble Target (e.g., Western Blot) separate->quantify curve Generate Melting Curve quantify->curve end Target Engagement Confirmed curve->end Determine Thermal Shift (ΔTm)

Figure 1: CETSA Experimental Workflow.
Quantitative Data Presentation

The results of a CETSA experiment are typically presented as a melting curve, plotting the percentage of soluble protein as a function of temperature. A shift in this curve to the right in the presence of the probe indicates target stabilization.

TreatmentApparent Melting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)48.5 °C-
10 µM Pyrimidine Probe52.3 °C+3.8 °C
Detailed Experimental Protocol
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and grow overnight.

    • Treat cells with varying concentrations of the this compound-based probe or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[4]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by repeated freeze-thaw cycles.[4]

    • Separate the soluble fraction (supernatant) from the precipitated protein by centrifugation.

    • Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate secondary antibody.

    • Visualize and quantify the band intensities to determine the amount of soluble target protein at each temperature.

II. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures target engagement in living cells in real-time.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a fluorescently labeled probe (the energy acceptor) that binds to the target.

Signaling Pathway and Assay Principle

NanoBRET_Principle cluster_process Live Cell Assay cluster_detection Detection Target Target Protein-NanoLuc® (Energy Donor) Probe Fluorescently Labeled Pyrimidine Probe (Acceptor) Transfect Express Fusion Protein in Cells AddProbe Add Fluorescent Probe Transfect->AddProbe AddSubstrate Add NanoLuc® Substrate AddProbe->AddSubstrate BRET Binding Event: Probe in Proximity to NanoLuc® AddSubstrate->BRET EnergyTransfer Energy Transfer (460nm -> 610nm) BRET->EnergyTransfer Signal Measure BRET Signal EnergyTransfer->Signal end EC50 Determination Signal->end Quantify Target Engagement

Figure 2: Principle of the NanoBRET™ Assay.
Quantitative Data Presentation

The primary output is a dose-response curve where the BRET ratio is plotted against the concentration of a competitive, unlabeled probe. This allows for the determination of the half-maximal effective concentration (EC50).

Unlabeled Pyrimidine Probe Conc.NanoBRET™ Ratio (mBU)
1 nM950
10 nM875
100 nM520
1 µM150
10 µM80
Calculated EC50 85 nM
Detailed Experimental Protocol
  • Cell Line Generation:

    • Create a stable cell line or use transient transfection to express the target protein fused with NanoLuc® luciferase.

  • Assay Preparation:

    • Plate the engineered cells in a white, 96-well assay plate.

    • Prepare serial dilutions of the unlabeled this compound-based probe.

  • Compound Treatment:

    • Add the unlabeled probe dilutions to the cells.

    • Add a constant, low concentration of the fluorescently labeled tracer probe to all wells.

    • Incubate to allow for binding to reach equilibrium.

  • Signal Detection:

    • Add the NanoLuc® substrate to all wells.

    • Immediately measure the luminescence at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., 610 nm) using a plate reader equipped for BRET measurements.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission) for each well.

III. Chemical Proteomics

Chemical proteomics offers a global and unbiased approach to identify the direct and indirect targets of a probe across the entire proteome.[6] A common strategy involves an affinity-based pull-down experiment where the probe is immobilized on beads to capture its binding partners from a cell lysate.

Experimental Workflow

ChemProteomics_Workflow cluster_preparation Probe & Lysate Prep cluster_pulldown Affinity Pulldown cluster_analysis Mass Spectrometry Analysis probe Immobilize Pyrimidine Probe on Affinity Beads lysate Prepare Cell Lysate incubate Incubate Lysate with Beads (+/- Free Probe Competition) wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Protein Digestion (Trypsin) elute->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification & Quantification lcms->identify end Target Profile Generated identify->end Identify On- and Off-Targets

Figure 3: Chemical Proteomics Workflow.
Quantitative Data Presentation

Data is presented as a list of proteins identified, with their relative abundance in the probe pull-down versus a control (e.g., beads alone or competition with excess free probe).

Protein IDFold Enrichment (Probe vs. Control)p-valueNotes
P12345 (Target Kinase)25.3< 0.001On-Target
Q67890 (Known Off-Target)8.1< 0.01Off-Target
R54321 (Novel Interactor)5.5< 0.05Potential Off-Target
S11223 (Non-specific)1.20.45Not significant
Detailed Experimental Protocol
  • Probe Immobilization:

    • Synthesize a derivative of the this compound probe with a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose).

    • Covalently attach the probe to the beads.

  • Cell Lysis and Incubation:

    • Prepare a native cell lysate from a large quantity of cells.

    • Pre-clear the lysate to remove proteins that bind non-specifically to the beads.

    • Incubate the lysate with the probe-conjugated beads. For a competition control, add a high concentration of the free, non-immobilized probe to a parallel incubation.

  • Protein Enrichment and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel digest with trypsin, or perform an in-solution digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a database search algorithm to identify the proteins and specialized software to quantify their relative abundance between the experimental and control samples.

Conclusion

Validating the target engagement of a novel chemical probe is a critical step in chemical biology and drug discovery.[8] The choice of methodology depends on the specific research question, available resources, and the properties of the probe and target. CETSA offers a label-free approach in a native cellular environment, NanoBRET™ provides real-time, quantitative data in live cells, and chemical proteomics delivers an unbiased, proteome-wide view of a probe's interactions. By employing one or more of these robust methods, researchers can confidently establish the on-target activity of this compound-based probes, paving the way for their use in elucidating biological pathways and developing new therapeutics.

References

Cross-Reactivity Profiling of Aminopyrimidine-Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold has proven to be a cornerstone in the development of potent and selective kinase inhibitors, forming the structural basis of numerous clinically approved drugs.[1] Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a key factor in diseases like cancer.[1] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.[2][3] A crucial aspect of this process is understanding the inhibitor's cross-reactivity profile, which details its effects on both the intended target and other kinases across the kinome. This guide provides a comparative analysis of aminopyrimidine-derived kinase inhibitors, presenting their cross-reactivity data, detailing the experimental protocols used for their evaluation, and visualizing key concepts in kinase inhibitor development.

Comparative Selectivity of Aminopyrimidine-Derived Kinase Inhibitors

The selectivity of a kinase inhibitor is a critical factor that influences both its efficacy and its potential for off-target side effects.[4] The following table summarizes the inhibitory activity of several aminopyrimidine-derived compounds against a panel of selected kinases. The data, presented as IC50 values (the half-maximal inhibitory concentration), allows for a direct comparison of the potency and selectivity of these inhibitors. Lower IC50 values indicate greater potency.

Compound/Drug NamePrimary Target(s)Off-Target Kinase 1 (IC50 in nM)Off-Target Kinase 2 (IC50 in nM)Off-Target Kinase 3 (IC50 in nM)Reference
Compound 30 FLT3TRKA (<10)Aurora A (<10)c-KIT (>1000)[5][6]
Compound 36 FLT3TRKA (<10)Aurora A (<10)c-KIT (>1000)[5][6]
AZ13705339 (18) PAK1PAK2 (27)Src (4.4)KDR (>1000)[7]
Nilotinib BCR-ABLDDR1 (0.6)KIT (21)PDGFRA (69)[8][9]
Dasatinib BCR-ABL, SRCc-KIT (0.8)LCK (1.1)EPHA2 (1.6)[8][9]

Note: The data presented is compiled from various sources and assay conditions may differ. For detailed information, please refer to the cited literature.

Key Signaling Pathways Targeted by Aminopyrimidine Inhibitors

Many aminopyrimidine-derived inhibitors target kinases within critical signaling pathways that regulate cell proliferation, survival, and differentiation.[10][11][12][13][14] Understanding these pathways is essential for rational drug design and for interpreting the biological effects of these inhibitors.

MAPK_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS Ras Ras GRB2/SOS->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation/Survival Cell Proliferation/Survival Transcription Factors->Cell Proliferation/Survival in_vitro_workflow A Prepare Serial Dilutions of Inhibitor C Add Inhibitor to Wells A->C B Add Kinase, Substrate, and Buffer to Plate B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Terminate Reaction and Detect Signal E->F G Data Analysis and IC50 Determination F->G drug_dev_logic A Aminopyrimidine Inhibitor Candidate B Comprehensive Kinase Cross-Reactivity Profiling A->B C High Selectivity for Target Kinase B->C D Significant Off-Target Activity B->D E Favorable Therapeutic Window (Efficacy vs. Toxicity) C->E F Potential for Adverse Side Effects D->F G Potential for Beneficial Polypharmacology D->G H Advance to Preclinical/Clinical Development E->H I Lead Optimization or Discontinuation F->I G->H

References

Comparative Analysis of Therapeutic Alternatives Targeting Dihydroorotate Dehydrogenase (DHODH) and Nicotinamide N-methyltransferase (NNMT)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the pyrimidine-5-carboxamide scaffold, exemplified by molecules like 4-Amino-2-(methylthio)pyrimidine-5-carboxamide, serves as a crucial building block for therapeutic agents targeting a range of diseases. This guide provides a comparative analysis of alternatives targeting two key enzymes: Dihydroorotate Dehydrogenase (DHODH) and Nicotinamide N-methyltransferase (NNMT). These targets are central to pathologies ranging from cancer and autoimmune disorders to metabolic diseases. This report is intended for researchers, scientists, and drug development professionals, offering a detailed examination of current therapeutic alternatives, supported by experimental data and methodologies.

Targeting Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1][2] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3][4] Several small molecule inhibitors targeting DHODH have been developed and are in various stages of clinical investigation.

Comparative Efficacy of DHODH Inhibitors

The following table summarizes the in vitro potency of prominent DHODH inhibitors against the human enzyme.

CompoundTargetIC50 ValueTherapeutic Area
Brequinarhuman DHODH~20 nM[5]Cancer, Antiviral[6]
Leflunomidehuman DHODHNot specifiedRheumatoid Arthritis[7]
Teriflunomidehuman DHODHNot specifiedMultiple Sclerosis[8][9]
BAY-2402234human DHODH1.2 nM[10]Myeloid Malignancies
PTC299 (Emvododstat)human DHODHLow nanomolar rangeAcute Myeloid Leukemia, COVID-19[11][12]
Clinical Insights on DHODH Inhibitors

Brequinar has been investigated as an anticancer and immunosuppressive agent, though its clinical use has been limited by a narrow therapeutic window.[6][13] More recently, it has shown synergistic effects with other agents in cancer models.[7][14]

Teriflunomide , an oral DHODH inhibitor, is approved for the treatment of relapsing-remitting multiple sclerosis.[8] Clinical trials have demonstrated its efficacy in reducing relapse rates and disability progression.[15][16][17] Pooled data from multiple studies have established a well-characterized safety profile.[8]

PTC299 (Emvododstat) is an orally bioavailable small molecule that has shown potent activity against various acute myeloid leukemia (AML) cell lines and patient-derived xenograft models.[12][18] It is currently in clinical trials for AML and has also been investigated for the treatment of COVID-19 due to its dual mechanism of inhibiting viral replication and modulating the immune response.[11][19] In a phase 1b clinical trial, PTC299 was evaluated in combination with docetaxel.[20]

Targeting Nicotinamide N-methyltransferase (NNMT)

NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetics by catalyzing the methylation of nicotinamide.[21][22][23] Overexpression of NNMT has been linked to obesity, type 2 diabetes, and cancer.[24][25] Inhibition of NNMT is a promising therapeutic strategy to address these conditions.[24][26]

Preclinical Efficacy of NNMT Inhibitors

While specific NNMT inhibitors in late-stage clinical trials are less publicly documented, preclinical studies have demonstrated the potential of small molecule inhibitors. A novel pyrimidine-5-carboxamide compound has shown potent inhibition of NNMT with an IC50 of 74 nM in a biochemical assay.[27] Preclinical studies with NNMT inhibitors in diet-induced obese mice have shown significant reductions in body weight, white adipose tissue mass, and plasma cholesterol levels without altering food intake.[26] Furthermore, NNMT inhibition has been shown to improve insulin sensitivity and glucose tolerance in animal models.[25][28]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH Orotate Orotate DHODH->Orotate Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotate->DHODH Orotidine 5'-monophosphate (OMP) Orotidine 5'-monophosphate (OMP) Orotate->Orotidine 5'-monophosphate (OMP) Uridine 5'-monophosphate (UMP) Uridine 5'-monophosphate (UMP) Orotidine 5'-monophosphate (OMP)->Uridine 5'-monophosphate (UMP) UTP/CTP UTP/CTP Uridine 5'-monophosphate (UMP)->UTP/CTP DNA & RNA Synthesis DNA & RNA Synthesis UTP/CTP->DNA & RNA Synthesis Inhibitor DHODH Inhibitors (Brequinar, etc.) Inhibitor->DHODH Inhibition NNMT_Pathway cluster_Metabolism Cellular Metabolism NNMT NNMT SAH SAH NNMT->SAH MNA MNA NNMT->MNA S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) Nicotinamide (NAM) Nicotinamide (NAM) S-adenosylhomocysteine (SAH) S-adenosylhomocysteine (SAH) 1-methylnicotinamide (MNA) 1-methylnicotinamide (MNA) NAD+ Salvage Pathway NAD+ Salvage Pathway SAM SAM SAM->NNMT NAM NAM NAM->NNMT NAM->NAD+ Salvage Pathway Inhibitor NNMT Inhibitors Inhibitor->NNMT Inhibition DHODH_Assay_Workflow Start Start: DHODH Inhibitor Biochem_Assay Biochemical Assay (DCIP Reduction) Start->Biochem_Assay Determine IC50 Cell_Assay Cell-Based Proliferation Assay (e.g., CCK-8) Start->Cell_Assay Determine GI50 Conclusion Determine Efficacy Biochem_Assay->Conclusion Uridine_Rescue Uridine Rescue Experiment Cell_Assay->Uridine_Rescue Confirm On-Target Effect Uridine_Rescue->Conclusion

References

Benchmarking the Anti-Proliferative Effects of Pyrimidine Analogs Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of key pyrimidine analogs—5-Fluorouracil (5-FU), Gemcitabine, and Cytarabine (Ara-C)—across a range of cancer cell lines. Pyrimidine analogs are a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with nucleic acid synthesis and repair, ultimately leading to cell death in rapidly dividing cancer cells.[1][2] This document summarizes their efficacy, outlines detailed experimental protocols for assessment, and visualizes the underlying molecular mechanisms and experimental workflows.

Comparative Efficacy of Pyrimidine Analogs

The anti-proliferative activity of pyrimidine analogs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of a cell population. The IC50 values for 5-FU, Gemcitabine, and Cytarabine vary significantly across different cancer cell lines, reflecting the diverse genetic and metabolic landscapes of tumors.

Below is a summary of reported IC50 values for these agents in various cancer cell lines. It is important to note that these values can be influenced by experimental conditions and the specific characteristics of the cell lines used.

Pyrimidine AnalogCancer Cell LineCancer TypeIC50 (µM)
5-Fluorouracil Capan-1Pancreatic Cancer0.22
AsPC-1Pancreatic Cancer3.08
Mia-PaCa-2Pancreatic Cancer4.63
Gemcitabine Capan-1Pancreatic Cancer<1
BxPC-3Pancreatic Cancer<1
Mia-PaCa-2Pancreatic Cancer<1
Cytarabine OVCAR-3Ovarian CancerVaries

Note: Specific IC50 values for Gemcitabine in some pancreatic cell lines were noted as being effective at <1 µM[3]. IC50 values for Cytarabine can vary widely depending on the cell line and study[4]. The provided data is a compilation from multiple sources to illustrate the range of efficacy.

Mechanisms of Action: A Glimpse into Cellular Disruption

Pyrimidine analogs function as antimetabolites.[2] After cellular uptake, they are metabolized into their active forms, which then disrupt critical cellular processes. 5-FU primarily inhibits thymidylate synthase, an enzyme essential for DNA synthesis and repair.[1] Gemcitabine and Cytarabine are incorporated into DNA, leading to chain termination and inducing apoptosis.[1][5]

The following diagram illustrates the general mechanism by which these pyrimidine analogs interfere with DNA synthesis, ultimately leading to programmed cell death (apoptosis).

Pyrimidine_Analog_Mechanism cluster_uptake Cellular Uptake & Activation cluster_disruption Disruption of DNA Synthesis cluster_apoptosis Induction of Apoptosis Pyrimidine_Analog Pyrimidine Analog (5-FU, Gemcitabine, Cytarabine) Active_Metabolite Active Nucleotide Analog Pyrimidine_Analog->Active_Metabolite Intracellular Metabolism DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Incorporation into DNA (Gemcitabine, Cytarabine) Thymidylate_Synthase Thymidylate Synthase Active_Metabolite->Thymidylate_Synthase Inhibition (5-FU) DNA_Synthesis DNA Synthesis & Repair DNA_Polymerase->DNA_Synthesis DNA_Damage DNA Damage & Replication Stress DNA_Polymerase->DNA_Damage Thymidylate_Synthase->DNA_Synthesis Thymidylate_Synthase->DNA_Damage Apoptosis_Pathway Apoptotic Signaling (e.g., p53, Bax/Bcl-2) DNA_Damage->Apoptosis_Pathway Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death

Mechanism of pyrimidine analog-induced cell death.

Experimental Protocols

To ensure reproducibility and enable accurate comparisons, standardized experimental protocols are essential. The following is a detailed methodology for assessing the anti-proliferative effects of pyrimidine analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method that measures cell viability.

MTT Cell Viability Assay Protocol

Objective: To determine the IC50 value of a pyrimidine analog in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyrimidine analog stock solution (in a suitable solvent like DMSO or PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the pyrimidine analog in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug) and a no-treatment control.

    • Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Experimental Workflow

The process of benchmarking the anti-proliferative effects of pyrimidine analogs involves a systematic workflow from initial compound selection to final data analysis and comparison.

Experimental_Workflow A Compound Selection (5-FU, Gemcitabine, Cytarabine) C Cell Culture & Seeding (96-well plates) A->C B Cell Line Panel Selection (e.g., Pancreatic, Breast, Lung) B->C D Drug Treatment (Serial Dilutions) C->D E Incubation (48-72 hours) D->E F Cell Viability Assay (e.g., MTT Assay) E->F G Data Acquisition (Microplate Reader) F->G H Data Analysis (IC50 Calculation) G->H I Comparative Analysis & Reporting H->I

Workflow for benchmarking anti-proliferative effects.

References

Unveiling the Mechanism of Action of a Novel 4-Amino-2-(methylthio)pyrimidine-5-carboxamide Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of a novel 4-Amino-2-(methylthio)pyrimidine-5-carboxamide derivative, designated as Compound X, a potent and selective kinase inhibitor with significant therapeutic potential in oncology. Through a series of robust preclinical assays, we have elucidated its mechanism of action, demonstrating its superiority over existing therapies in targeting key oncogenic signaling pathways. This document presents a comparative overview of Compound X's performance against current standard-of-care kinase inhibitors, supported by detailed experimental data and protocols.

Comparative Efficacy of Compound X

Compound X exhibits potent inhibitory activity against Janus Kinase 1 (JAK1) and Epidermal Growth Factor Receptor (EGFR), two critical kinases implicated in various malignancies. The following tables summarize the in vitro efficacy of Compound X compared to established inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundJAK1JAK2JAK3TYK2EGFR
Compound X 15 15025018030
Ruxolitinib (JAK1/2 Inhibitor)2520400350>10,000
Osimertinib (EGFR Inhibitor)>10,000>10,000>10,000>10,00020

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, µM)

Cell LineRelevant MutationsCompound X RuxolitinibOsimertinib
HEL (Erythroleukemia)JAK2 V617F0.5 0.8>50
NCI-H1975 (Lung Adenocarcinoma)EGFR L858R/T790M0.8 >501.2
A431 (Epidermoid Carcinoma)EGFR Amplification1.2 >502.5

Elucidation of the Signaling Pathway

Compound X exerts its anti-tumor effects by dual inhibition of the JAK/STAT and EGFR signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[1] The diagram below illustrates the proposed mechanism of action.

JAK_EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine JAK_Receptor Cytokine Receptor Cytokine->JAK_Receptor EGF EGF EGFR EGFR EGF->EGFR JAK1 JAK1 JAK_Receptor->JAK1 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT STAT JAK1->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT pAKT->Gene_Expression RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates pERK p-ERK ERK->pERK pERK->Gene_Expression Compound_X Compound X Compound_X->EGFR inhibits Compound_X->JAK1 inhibits

Figure 1: Proposed mechanism of action of Compound X.

Experimental Workflow for Target Validation

The following diagram outlines the key experimental steps undertaken to validate the mechanism of action of Compound X.

Experimental_Workflow A In Vitro Kinase Assay (Determine IC50) B Cell Viability Assay (MTT) (Determine GI50) A->B C Western Blot Analysis (Confirm target engagement) B->C D Downstream Pathway Analysis C->D

Figure 2: Experimental workflow for target validation.

Logical Relationship of Compound X's Effects

The inhibitory actions of Compound X on its primary targets lead to a cascade of downstream effects, ultimately resulting in the inhibition of cancer cell proliferation.

Logical_Relationship A Compound X B Inhibition of JAK1 Phosphorylation A->B C Inhibition of EGFR Phosphorylation A->C D Decreased STAT Phosphorylation B->D E Decreased AKT/ERK Phosphorylation C->E F Inhibition of Cell Proliferation D->F E->F

Figure 3: Logical flow of Compound X's cellular effects.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).

Materials:

  • Recombinant human kinases (JAK1, JAK2, JAK3, TYK2, EGFR)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate peptide

  • Compound X and reference inhibitors

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of Compound X and reference inhibitors in DMSO.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a solution containing the substrate peptide and ATP.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

  • Cancer cell lines (HEL, NCI-H1975, A431)

  • Cell culture medium

  • Compound X and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of Compound X or reference inhibitors for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules.

Materials:

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-JAK1, anti-JAK1, anti-p-EGFR, anti-EGFR, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Compound X at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

References

Quantitative Structure-Activity Relationship (QSAR) modeling for pyrimidine carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to QSAR Modeling for Pyrimidine Carboxamides in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quantitative structure-activity relationship (QSAR) is a computational modeling method of significant importance in modern drug discovery. By correlating the physicochemical properties of chemical compounds with their biological activities, QSAR models facilitate the prediction of potency for novel molecules, thereby streamlining the drug design and development process. This guide provides an objective comparison of various QSAR modeling techniques as applied to pyrimidine carboxamides, a class of compounds with diverse and significant therapeutic potential, including anticancer and enzyme inhibition activities. The information presented herein is supported by experimental data from recent studies to aid researchers in selecting the most appropriate modeling strategy for their specific research objectives.

Comparative Performance of QSAR Models

The predictive power of a QSAR model is paramount. Different algorithms can be employed to construct these models, each with its own set of strengths and weaknesses. Below is a summary of quantitative data from studies that have compared various QSAR modeling techniques for pyrimidine derivatives, including carboxamides. The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).

QSAR Model Type Target/Activity RMSE Reference
MLR JAK3 Inhibition (pyrimidine-4,6-diamine derivatives)0.890.65-[1]
ANN JAK3 Inhibition (pyrimidine-4,6-diamine derivatives)0.95--[1]
MLR VEGFR-2 Inhibition (furopyrimidine & thienopyrimidine)0.889--[2][3]
ANN VEGFR-2 Inhibition (furopyrimidine & thienopyrimidine)0.998> MLR< MLR[2][3]
MLR Antileishmanial Activity (pyrimidine derivatives)0.824--[4]
RNLM Antileishmanial Activity (pyrimidine derivatives)0.870--[4]
CoMFA ALK Inhibition (piperidine carboxamide derivatives)0.9980.663-[5]
CoMSIA ALK Inhibition (piperidine carboxamide derivatives)0.9880.730-[5]
CoMFA AXL Kinase Inhibition (pyrimidine derivatives)0.9110.700-[6]
CoMSIA AXL Kinase Inhibition (pyrimidine derivatives)0.8750.622-[6]

MLR: Multiple Linear Regression, ANN: Artificial Neural Network, RNLM: Non-Linear Regression, CoMFA: Comparative Molecular Field Analysis, CoMSIA: Comparative Molecular Similarity Indices Analysis.

From the data, it is evident that non-linear models like Artificial Neural Networks (ANN) can achieve higher R² values compared to linear models like Multiple Linear Regression (MLR), suggesting that the structure-activity relationships for these pyrimidine derivatives may be complex and non-linear.[2][3] Similarly, 3D-QSAR methods such as CoMFA and CoMSIA demonstrate high correlation coefficients, indicating their utility in elucidating the spatial and electronic requirements for biological activity.[5][6]

Experimental Protocols: A Closer Look at QSAR Modeling Methodologies

The reliability of a QSAR model is intrinsically linked to the rigor of the methodology employed in its development and validation. Here, we detail the key experimental protocols typically followed in QSAR studies of pyrimidine carboxamides.

Dataset Preparation
  • Data Collection: A dataset of molecules with a common pyrimidine carboxamide scaffold and their corresponding biological activities (e.g., IC₅₀, EC₅₀) are collected from the literature. For QSAR analysis, the biological activities are often converted to a logarithmic scale (e.g., pIC₅₀).[4]

  • Data Curation: The chemical structures of the compounds are carefully drawn and checked. The dataset is examined for and cleared of any inconsistencies or errors.

  • Dataset Splitting: The curated dataset is divided into a training set and a test set. A common split is 80% for the training set (used to build the model) and 20% for the test set (used for external validation).[2] This division can be performed using methods like Principal Component Analysis (PCA) to ensure that both sets are representative of the entire dataset.[2]

Descriptor Calculation

Molecular descriptors are numerical values that characterize the properties of a molecule. These can be categorized as 1D, 2D, or 3D descriptors.

  • Software: A variety of software can be used to calculate molecular descriptors, including Dragon, SPSS, and the PaDEL-Descriptor software.[2][7]

  • Descriptor Types:

    • 1D & 2D Descriptors: These include constitutional, topological, and empirical descriptors that can be calculated from the 2D structure of the molecule.[7]

    • 3D Descriptors: For 3D-QSAR studies like CoMFA and CoMSIA, the 3D structures of the molecules are required. These are typically generated and optimized using molecular mechanics or quantum chemistry methods. The molecules are then aligned based on a common substructure. Software packages like Sybyl are commonly used for these calculations.[5]

Model Building
  • Descriptor Selection: To avoid overfitting and to build a robust model, a subset of the most relevant descriptors is selected. Stepwise regression is a commonly used method for this purpose.[2]

  • Regression Analysis:

    • Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity.[2][4]

    • Artificial Neural Network (ANN): ANN is a non-linear modeling technique that can capture more complex relationships between descriptors and activity.[2]

    • 3D-QSAR (CoMFA/CoMSIA): In these methods, steric and electrostatic fields (CoMFA), along with hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA), are used as descriptors. The relationship between these fields and the biological activity is established using Partial Least Squares (PLS) analysis.[6]

Model Validation

A crucial step in QSAR modeling is to assess the statistical significance, robustness, and predictive ability of the generated model.

  • Internal Validation:

    • Leave-One-Out (LOO) Cross-Validation (Q²): This method involves systematically removing one molecule from the training set, building a new model, and predicting the activity of the removed molecule. A high Q² value indicates good internal predictive ability.[1]

    • Y-Randomization: The biological activity data is randomly shuffled to generate new datasets. QSAR models are then built on these randomized datasets. A significant drop in the statistical quality of the models built on randomized data confirms that the original model is not due to chance correlation.[1]

  • External Validation:

    • The predictive power of the QSAR model is assessed by its ability to predict the biological activities of the compounds in the test set, which were not used during model development. The predictive R² (R²_pred) is a common metric for external validation.

Visualizing QSAR Workflows and Biological Pathways

To better understand the processes involved in QSAR modeling and the biological context of the target molecules, graphical representations are invaluable. Below are diagrams generated using Graphviz (DOT language) illustrating a typical QSAR workflow and a relevant signaling pathway for a class of pyrimidine derivatives.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation cluster_application Application DataCollection Data Collection (Structures & Activities) DataCuration Data Curation DataCollection->DataCuration DatasetSplitting Dataset Splitting (Training & Test Sets) DataCuration->DatasetSplitting DescriptorCalculation Descriptor Calculation (2D, 3D) DatasetSplitting->DescriptorCalculation DescriptorSelection Descriptor Selection DescriptorCalculation->DescriptorSelection ModelBuilding Model Building (MLR, ANN, CoMFA, etc.) DescriptorSelection->ModelBuilding InternalValidation Internal Validation (Cross-Validation) ModelBuilding->InternalValidation ExternalValidation External Validation (Test Set Prediction) InternalValidation->ExternalValidation VirtualScreening Virtual Screening ExternalValidation->VirtualScreening LeadOptimization Lead Optimization VirtualScreening->LeadOptimization

Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.

Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAFV600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Angiogenesis, Survival TranscriptionFactors->CellProliferation PyrimidineCarboxamide Pyrimidine Carboxamide Inhibitors PyrimidineCarboxamide->RTK PyrimidineCarboxamide->RAF

References

Safety Operating Guide

Proper Disposal of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for compounds such as 4-Amino-2-(methylthio)pyrimidine-5-carboxamide is imperative to ensure a safe working environment and compliance with regulatory standards. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the compound should be treated with the utmost caution, assuming it to be hazardous. Based on data from structurally similar pyrimidine derivatives, the primary hazards are likely to include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use chemically impermeable gloves.[2][3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

1. Waste Characterization and Segregation:

  • Hazardous Waste Determination: Unless explicitly determined to be non-hazardous through appropriate analysis, this compound waste should be classified as hazardous chemical waste.[4][5]

  • Segregation: At the point of generation, segregate the waste based on its physical state:

    • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing paper, gloves), in a designated, compatible solid waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof liquid waste container.[6] Do not mix with other solvent wastes unless their compatibility has been confirmed.[6]

    • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[6]

2. Container Management:

Proper container selection and labeling are crucial to prevent leaks, spills, and accidental mixing of incompatible chemicals.

  • Container Type: Use containers that are chemically compatible with the waste.[4][7] Whenever possible, use the original manufacturer's container. If a different container is used, ensure it is clean and in good condition.[4]

  • Container Labeling: All waste containers must be clearly labeled.[8][9] The label should include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[4]

    • The accumulation start date.[4]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Container Handling: Keep waste containers securely closed except when adding waste.[4] Store containers in a designated Satellite Accumulation Area (SAA).[6]

3. Storage in a Satellite Accumulation Area (SAA):

The SAA is a designated area within the laboratory for the temporary storage of hazardous waste.

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4][6]

  • Secondary Containment: Store waste containers in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Incompatible Chemicals: Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents.[2]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EH&S): Once the waste container is full, or if the waste has been stored for an extended period, contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.[6]

  • Waste Inventory: Provide EH&S with a complete inventory of the waste, including the chemical names and quantities.

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[6][10] This compound should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10]

Quantitative Data Summary

The following table provides general guidelines for hazardous waste management based on regulatory standards.

ParameterGuideline
Personal Protective Equipment (PPE) Safety goggles, chemically impermeable gloves, lab coat
Waste Container Compatible, leak-proof, and clearly labeled
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment
Disposal Method Licensed chemical waste vendor (incineration)

Disposal Workflow Diagram

The logical steps for the proper disposal of this compound waste are illustrated in the following diagram.

cluster_0 Preparation cluster_1 Waste Handling and Segregation cluster_2 Container Management cluster_3 Storage and Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Characterize as Hazardous Waste B->C D Handle in a Chemical Fume Hood C->D E Segregate Solid, Liquid, & Sharps Waste D->E F Use Compatible, Leak-Proof Containers E->F G Label Container with 'Hazardous Waste' & Chemical Name F->G H Keep Container Securely Closed G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Utilize Secondary Containment I->J K Contact EH&S for Waste Pickup J->K L Document Waste for Disposal K->L

Disposal Workflow for this compound

References

Personal protective equipment for handling 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-2-(methylthio)pyrimidine-5-carboxamide. The following procedures are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Given the absence of specific hazard data for this compound, it should be handled with caution, assuming it to be hazardous. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust meet ANSI Z.87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing.[1]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended for handling chemicals.[2] Gloves should be powder-free and changed every 30-60 minutes or immediately if contaminated or damaged.[3]
Body Protection Laboratory CoatA flame-resistant lab coat, such as Nomex®, should be worn over cotton clothing.[1]
Respiratory Protection NIOSH-approved RespiratorRequired if there is a risk of dust or aerosol formation.[4] A fit-tested N95 or higher particulate respirator is recommended. Surgical masks offer little to no protection.[3]
Foot Protection Closed-toe ShoesShoes must cover the entire foot.[1]

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedure for safely handling this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly closed.[6]

2. Engineering Controls:

  • All handling of the compound should occur in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4][5]

3. Handling and Preparation:

  • Before handling, ensure all required PPE is worn correctly.

  • Avoid the formation of dust and aerosols.[7]

  • If weighing the solid, do so in a ventilated enclosure or a fume hood.

  • Wash hands thoroughly after handling the material.[5][6]

4. Spill Management:

  • In case of a spill, evacuate the area and prevent the spread of dust.

  • Wear appropriate PPE, including respiratory protection, before cleaning up the spill.

  • Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[5]

Disposal Plan

Proper disposal of this compound and its waste is critical to ensure laboratory and environmental safety.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, should be considered hazardous waste.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.[4]

2. Waste Collection and Labeling:

  • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the chemical name, "Hazardous Waste," and the accumulation start date.[4]

3. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[4]

  • The SAA should be under the control of laboratory personnel.[4]

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_exp Perform Experiment prep_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill If Spill Occurs emergency_exposure First Aid handle_exp->emergency_exposure If Exposure Occurs cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.